Product packaging for Ethylenediamine(Cat. No.:CAS No. 107-15-3)

Ethylenediamine

Cat. No.: B042938
CAS No.: 107-15-3
M. Wt: 60.10 g/mol
InChI Key: PIICEJLVQHRZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethylenediamine is a versatile, water-miscible organic compound featuring a primary amine on each terminus of a two-carbon ethylene chain. This structure classifies it as a member of the alkyl diamines and is the fundamental building block for more complex polyamines. Its primary research value lies in its potent chelating ability and its role as a versatile synthesis precursor. As a chelating agent, this compound forms stable, water-soluble coordination complexes with a wide array of metal cations (e.g., Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺). This property is extensively utilized in analytical chemistry for titrations, in industrial chemistry to prevent metal-catalyzed degradation, and in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). In organic and medicinal chemistry, it serves as a crucial precursor and building block. Its bifunctional nature allows it to act as a linker molecule in the synthesis of pharmaceuticals (e.g., antihistamines like pyrilamine), agrochemicals, and ligands such as ethylenediaminetetraacetic acid (EDTA). The mechanism of action in these contexts often involves nucleophilic substitution or condensation reactions, where the amine groups displace halides or react with carbonyls to form imines or amides, effectively bridging molecular components. Furthermore, this compound is a key monomer in the production of polyamide resins and epoxy hardeners, where it contributes to the cross-linking and final material properties of polymers. Researchers value this compound for its ability to introduce both solubility and reactivity into molecular systems, making it indispensable in catalysis, materials science, and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2<br>H2NCH2CH2NH2<br>C2H8N2 B042938 Ethylenediamine CAS No. 107-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2, Array, NH2CH2CH2NH2
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ethylenediamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethylenediamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27308-78-7, Array
Record name Polyethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27308-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021881
Record name Ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Ethanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c.
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

CAS No.

107-15-3
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylene diamine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/ethylene-diamine-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name 1,2-Ethanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethylenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60V9STC53F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Ethanediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KH82D818.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthetic Methodologies and Mechanistic Investigations

Direct and Indirect Catalytic Synthesis Routes of Ethylenediamine

Intensive research has been dedicated to the selective amination of ethylene (B1197577) glycol to produce this compound. nih.govacs.org These efforts are broadly categorized into direct conversion from ethylene glycol and indirect methods that start from monoethanolamine, which is itself an intermediate in the amination of ethylene glycol. nih.govacs.org

The direct synthesis of this compound from ethylene glycol and ammonia (B1221849) is a key focus in developing cleaner production technologies. nih.govacs.org This process utilizes two main types of heterogeneous catalysts: hydrogenation-dehydrogenation catalysts and solid acid catalysts. nih.govacs.org Additionally, homogeneous catalysts have been explored for this transformation. nih.govacs.org

Supported metal and multimetallic systems are the primary catalysts for the reductive amination of ethylene glycol. nih.govacs.org These catalysts typically operate via a "borrowing hydrogen" or "hydrogen-transfer" mechanism. nih.govacs.org The process involves the catalyst temporarily 'borrowing' hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with an amine and is subsequently hydrogenated by the 'borrowed' hydrogen. nih.gov

The addition of a second or third metal to create alloys is a common strategy to improve catalytic activity and control product selectivity. nih.gov For instance, a bimetallic Co-Cu/γ-Al₂O₃ catalyst was found to have a synergistic effect, where copper facilitates the dehydrogenation of ethylene glycol and cobalt promotes the subsequent amination. nih.govresearchgate.net This interaction also lowers the reduction temperature of the catalyst. nih.govresearchgate.net

Catalyst SystemTemperature (°C)PressureEG Conversion (%)EDA Selectivity/Yield (%)Source
Cu–Ni/Al₂O₃200–300212–414 atm-~46% (Yield) nih.gov
Co–Cu/γ-Al₂O₃2004 MPa H₂54.424.7% (Yield) nih.govresearchgate.net
NiO/CuO/Al₂O₃ (n(Ni):n(Cu) = 3:1)1800.6 MPa-56.7% (Selectivity) ciac.jl.cn
Cu/Ni/Ti/Zr/Sn/Co/Mn/ZSM-525014 MPa9387% (Selectivity) nih.gov

Solid acid catalysts, such as phosphates and various zeolites (e.g., MOR, FAU, CHA, GME), are utilized primarily in the condensation amination route for this compound synthesis. nih.govacs.org These materials provide the necessary acidic sites for the dehydration and subsequent reaction steps. nih.govacs.org The synergy between the acidic sites and metallic species is often beneficial for the condensation amination of EG to EDA. acs.org For example, BASF has investigated metal-exchanged zeolites for this purpose, finding that a Cu-MOR catalyst with 2.6 wt % copper showed notable catalytic performance. acs.org

Homogeneous catalysts, including ionic liquids (ILs) and metal complexes, have also been developed for the amination of ethylene glycol. nih.govacs.org In one study, a series of ionic liquids were synthesized from four-coordinate transition-metal anion complexes (such as CuCl₄²⁻, CoCl₄²⁻, and NiCl₄²⁻) and Brønsted acid-modified bisimidazolium cations. nih.govacs.org In this system, the Brønsted acid and the Lewis acidic cation work together to promote the dehydrogenation of ethylene glycol, while the transition-metal anion facilitates the hydrogenation of the resulting imine intermediate. nih.govacs.org This cooperative action accelerates the conversion to this compound, achieving an EG conversion of 92% and an EDA selectivity of 85% at 250 °C and 14 MPa. nih.govacs.org

Two primary reaction mechanisms are proposed for the catalytic amination of ethylene glycol:

Reductive Amination (Borrowing Hydrogen Methodology) : This mechanism, prevalent with hydrogenation-dehydrogenation catalysts, involves three key steps. nih.govacs.org First, the alcohol group (-CH₂OH) of ethylene glycol is dehydrogenated to form a carbonyl group. nih.govacs.org Second, this carbonyl group undergoes condensation with ammonia (NH₃) to form an imine. nih.govacs.org Finally, the imine is hydrogenated to produce the final amine, this compound. nih.govacs.org This pathway can also lead to byproducts like piperazine (B1678402) and diethylenetriamine (B155796) through side reactions. nih.govacs.org

Condensation Amination : This route proceeds through different intermediates over solid acid catalysts. nih.govacs.org The process begins with the dehydration of ethylene glycol to form an ethylene oxide (EO) intermediate. nih.govacs.org Subsequently, a condensation reaction between the ethylene oxide and ammonia occurs on the catalyst's active sites, producing an ethylenimine (EI) intermediate. nih.govacs.org This ethylenimine is then protonated by the strong acid sites in the presence of excess ammonia to yield this compound. nih.govacs.org

The amination of monoethanolamine (MEA) represents an indirect route to synthesizing this compound. acs.org Researchers have focused on this pathway as MEA is a direct intermediate in ethylene glycol amination, and its use can sometimes offer a more direct route with fewer byproducts. acs.org Similar to EG amination, both reductive and condensation amination processes using metal catalysts and solid acids, respectively, have been developed for the conversion of MEA. acs.org

Catalysts for the selective synthesis of EDA from MEA are often based on Cu, Ni, and Co nanomaterials. acs.org Promoters like Cr, Re, and Ru can be added to enhance activity, selectivity, or stability. acs.orggoogle.com Supports such as SiO₂, TiO₂, and Al₂O₃ are used to stabilize the dispersed metals. acs.org For the condensation amination of MEA, modified zeolites have shown high selectivity. mdpi.com For instance, an alkali-treated H-mordenite (H-MOR) catalyst demonstrated an MEA conversion of 52.8% and a high EDA selectivity of 93.6%. mdpi.com

Catalyst SystemTemperature (°C)MEA Conversion (%)EDA Selectivity (%)RouteSource
Alkali-treated H-MOR-52.893.6Condensation mdpi.com
Ni, Cu, Cr, Ru2004081Reductive nih.gov

Catalytic Amination of Monoethanolamine (MEA)

Metal Catalysts for Reductive Amination

Reductive amination, particularly of monoethanolamine (MEA), is a significant route for producing this compound. This process relies on metal catalysts to facilitate the transformation in the presence of ammonia and hydrogen. The reaction mechanism is generally understood to follow a "borrowing hydrogen" or "hydrogen-transfer" methodology. acs.orgacs.orgrsc.org This process involves three primary steps:

Dehydrogenation: The alcohol group of MEA is dehydrogenated by the metal catalyst to form an amino-acetaldehyde intermediate. ciac.jl.cn

Condensation: The intermediate carbonyl group condenses with an ammonia molecule to form an imine. ciac.jl.cn

Hydrogenation: The imine is then hydrogenated by the catalyst, using the "borrowed" hydrogen, to yield this compound. acs.orgciac.jl.cn

A variety of transition metals, especially Nickel (Ni) and Cobalt (Co), have been extensively studied for this reaction due to their efficacy in dehydrogenation-hydrogenation processes. nih.govresearchgate.net These metals are typically dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂) to enhance stability and dispersion. acs.orgnih.gov

Catalyst SystemSupportPromoter(s)Key FindingsReference
NiAl₂O₃ReIncreased Re loading (up to 2 wt%) significantly enhances MEA conversion and EDA selectivity. Re improves Ni dispersion and stabilizes Ni⁰ particles. rsc.orgciac.jl.cn
Cu-NiZSM-5Mn, Co, Zr, Ti, SnOptimized multi-component catalyst achieved 87% EDA selectivity and 93% ethylene glycol (EG) conversion at 250 °C and 14 MPa. acs.org
Co, NiAl₂O₃, SiO₂, TiO₂Cr, Re, Zn, IrGeneral finding that Co- and Ni-based nanomaterials are primary catalysts, with various promoters enhancing performance. Supports provide stability. acs.orgnih.gov
Raney Ni--Effective catalyst for reductive amination, though issues with pyrophoricity can be a concern. google.com
Solid Acids for Condensation Amination

An alternative to reductive amination is the condensation amination of monoethanolamine (MEA) with ammonia, which operates at lower pressures and utilizes solid acid catalysts. nih.gov This pathway is particularly noted for its potential for high selectivity towards this compound. The reaction is predominantly catalyzed by zeolites, a class of crystalline aluminosilicates with well-defined pore structures and strong acidic sites.

The mechanism over solid acids involves the crucial role of Brønsted acid sites (proton-donating sites). nih.gov It is proposed that the reaction proceeds through an ethylenimine intermediate. acs.org This intermediate is then protonated by the strong acid sites within the zeolite channels, followed by a reaction with an excess of ammonia to produce EDA. acs.orgacs.org

Among various zeolites, H-mordenite (H-MOR) has been identified as a particularly effective and selective catalyst for this transformation. acs.org The strong acidity within the mordenite (B1173385) channels is believed to be essential for achieving high yield and selectivity. acs.org The performance of these zeolite catalysts can be further enhanced through modification. For example, alkali treatment of H-mordenite has been shown to create mesopores on the crystal surface, which improves the diffusion of reactants and products. nih.gov This treatment also increases the number and strength of Brønsted acid sites, which are the active centers for the reaction. nih.gov A study using an alkali-treated H-MOR catalyst reported an MEA conversion of 52.8% and an exceptional EDA selectivity of 93.6% under relatively mild conditions (310 °C, 4.0 MPa). nih.gov

Partial dealumination of mordenite, which increases the silicon-to-aluminum ratio, has also been found to improve catalytic activity by enhancing the diffusivity of molecules within the zeolite structure. ciac.jl.cn In addition to zeolites, other solid acids like amorphous silica-alumina have been used, although zeolites like mordenite often show superior yields. researchgate.net

Catalyst SystemModificationMEA Conversion (%)EDA Selectivity (%)Key FindingsReference
H-Mordenite (H-MOR)None-HighStrong acid sites within mordenite channels are crucial for high selectivity to EDA. The intermediate is proposed to be protonated ethylenimine. acs.org
H-Mordenite (H-MOR)Alkali Treatment52.893.6Treatment creates mesopores, improving diffusion, and increases the number and strength of active Brønsted acid sites, resulting in excellent performance. nih.gov
MordeniteDealumination-HighPartial removal of aluminum from the zeolite framework enhances catalytic activity by improving reactant and product diffusivity. ciac.jl.cn
Cu-Mordenite (Cu-MOR)Metal-Exchange--Suggests a synergistic effect between metallic species and acid sites is beneficial for the condensation amination reaction. acs.org

Alternative Synthetic Approaches for this compound and its Derivatives

Beyond the large-scale industrial methods, several other synthetic strategies exist for the preparation of this compound and, more commonly, its substituted derivatives. These methods, often employed in laboratory or fine chemical synthesis, offer alternative routes from different starting materials.

Michael Addition, Hydrazinolysis, and Curtius Rearrangements

These three classical organic reactions can be employed in sequence to synthesize N-substituted this compound derivatives. A patented method outlines a three-step process starting with the Michael addition (or conjugate addition) of an aromatic, aliphatic, or heterocyclic amine to an acrylic ester, such as ethyl acrylate. acs.org This reaction forms a β-amino ester.

The second step is hydrazinolysis , where the resulting ester is treated with hydrazine (B178648) (N₂H₄). This reaction converts the ester functional group into an acylhydrazide. Hydrazinolysis is also a critical step in the Gabriel synthesis of primary amines, where it is used to cleave the phthalimide (B116566) group, releasing the desired amine. nih.gov

The final step is the Curtius rearrangement , a versatile reaction that converts a carboxylic acid, via an acyl azide (B81097) intermediate, into a primary amine. acs.orgnih.gov In this sequence, the acylhydrazide from the previous step is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. ciac.jl.cnnih.gov The isocyanate is subsequently hydrolyzed to yield the primary amine of the target N-substituted this compound derivative, completing the synthesis. acs.org This multi-step approach demonstrates the modularity of organic synthesis in constructing complex amine structures.

Ring Cleavage and Hydrolysis of 2-Oxazolines

The 2-oxazoline ring system serves as a valuable precursor for N-acylated this compound derivatives. The synthesis typically begins with the preparation of N-(2-hydroxyethyl)amides, which are readily accessible through the reaction of ethanolamine (B43304) with carboxylic acids or their derivatives. google.com These amides undergo dehydrative cyclization to form the corresponding 2-substituted-2-oxazoline. acs.org

The this compound derivative is then liberated through the hydrolysis of the 2-oxazoline ring. This ring-opening reaction is effectively the cleavage of an endocyclic amide (or imino ether) bond. Acid-catalyzed hydrolysis of a 2-substituted-2-oxazoline yields an N-acyl-ethylenediamine. epa.gov For example, the hydrolysis of poly(2-ethyl-2-oxazoline) is a well-established method for producing linear poly(ethylene imine), where the repeating ethylenimine unit is structurally related to this compound. rsc.orgresearchgate.net This demonstrates that the core this compound backbone is generated through the cleavage of the oxazoline (B21484) rings.

Furthermore, the 2-oxazoline ring can be opened by other nucleophiles. A notable example is the nucleophilic ring cleavage by amines, which provides a convenient route to unsymmetrically substituted this compound derivatives. nih.gov This approach highlights the utility of 2-oxazolines as synthons for the this compound moiety in more complex molecular architectures.

Nucleophilic Substitution Reactions

The most prominent industrial synthesis of this compound is a direct nucleophilic substitution reaction. This process involves treating 1,2-dichloroethane (B1671644) with ammonia at high temperature (180 °C) and pressure in an aqueous medium. acs.orgnih.gov In this Sₙ2 reaction, the nucleophilic ammonia molecule displaces the chloride ions from the dichloroethane backbone. researchgate.net

While this method is effective for large-scale production, it faces a significant challenge with selectivity. The product, this compound, is itself a potent nucleophile and can react with the 1,2-dichloroethane starting material. This leads to subsequent alkylation reactions, forming by-products such as diethylenetriamine (DETA), triethylenetetramine (B94423) (TETA), and other higher polyethylene (B3416737) amines. nih.govnih.gov To mitigate this over-alkylation and maximize the yield of the primary diamine, a large excess of ammonia is typically used in the industrial process. nih.gov

Another important nucleophilic substitution route is the reaction of monoethanolamine with ammonia over a heterogeneous catalyst. nih.gov Here, the hydroxyl group is ultimately substituted by an amino group. The synthesis of this compound derivatives can also be achieved through the N-alkylation of this compound itself with reagents like alcohols or ketones, which proceeds via nucleophilic attack by the amine nitrogen. acs.org To avoid the problem of over-alkylation in laboratory-scale syntheses of primary amines, the Gabriel synthesis is often employed. This method uses the phthalimide anion as an ammonia surrogate to perform a nucleophilic substitution on an alkyl halide, followed by hydrolysis to release the primary amine.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily driven by the desire to move away from traditional methods that have significant environmental drawbacks. The twelve principles of green chemistry provide a framework for assessing and improving the sustainability of chemical processes, focusing on areas like waste prevention, atom economy, and the use of safer chemicals and renewable feedstocks. acs.org

The conventional synthesis of EDA from 1,2-dichloroethane (EDC) is considered less "green" for several reasons. nih.gov

Poor Atom Economy: The reaction produces a stoichiometric amount of sodium chloride as a byproduct during the neutralization step, which represents significant waste. nih.gov

Hazardous Substances: The process uses 1,2-dichloroethane, a chlorinated hydrocarbon that is a pollutant and a suspected carcinogen. epa.govclu-in.org Environmental releases from manufacturing and disposal are a major concern. epa.govregulations.gov

Corrosion and Waste: The generation of hydrogen chloride and the resulting salt solutions leads to equipment corrosion and creates large volumes of wastewater that require treatment. nih.gov

In contrast, the catalytic amination of ethylene glycol (EG) or monoethanolamine (MEA) represents a much greener alternative and is considered a "clean and green production process." acs.orgciac.jl.cnnih.gov This route aligns with several key green chemistry principles:

High Atom Economy: The primary byproduct of the amination of EG or MEA is water, a benign and non-polluting molecule. acs.org This results in a much higher atom economy compared to the EDC process. nih.gov

Use of Renewable Feedstocks: Ethylene glycol can be produced from bio-based sources, such as biomass-derived sugars. researchgate.netresearchgate.net This provides a pathway to a renewable, non-petroleum-based feedstock for EDA production, reducing reliance on fossil fuels. acs.org

Catalysis: These greener routes rely on heterogeneous catalysts (e.g., supported metals or zeolites) which are used in smaller quantities and can be separated and recycled. acs.orgnih.gov Catalytic processes are inherently more efficient and generate less waste than stoichiometric reactions. acs.org

Waste Prevention: By avoiding chlorinated starting materials and the production of salt byproducts, the catalytic routes significantly reduce waste generation at the source. ciac.jl.cnnih.gov

While the catalytic amination of ethylene glycol and monoethanolamine offers a more sustainable path, challenges remain in optimizing these processes to further improve selectivity and reduce the energy intensity required for the reactions. nih.gov Additionally, principles of waste reduction are being applied to existing processes through the development of methods to recover and recycle EDA and other valuable materials from industrial wastewater streams. google.com

Eco-friendly Production Processes

The traditional industrial synthesis of this compound (EDA) involves the ammonolysis of 1,2-dichloroethane (EDC). acs.orgnih.gov This method, while accounting for a significant share of the EDA market, presents considerable environmental and operational challenges, including the production of large quantities of inorganic salt byproducts, severe equipment corrosion from ammonium (B1175870) chloride, and difficulties in amine recovery. nih.gov In response to these drawbacks, significant research has focused on developing greener, more sustainable production routes.

A leading eco-friendly alternative is the catalytic amination of ethylene glycol (EG). acs.orgnih.gov This process is considered a clean and green production method because it uses ethylene glycol and ammonia as raw materials, yielding water as the primary byproduct. nih.gov The ethylene glycol itself can be sourced from renewable biomass feedstocks, further enhancing the sustainability of the process. nih.govresearchgate.net The reaction can proceed via two main pathways: a reductive amination route or a condensation amination route. acs.org Another sustainable approach involves the photocatalytic conversion of bio-polyols, which can produce ethanolamines and ethylenediamines in a one-step tandem process at room temperature. researchgate.net

The direct synthesis from ethylene glycol and ammonia can be performed in the liquid phase at elevated temperatures and pressures in the presence of hydrogen and a suitable catalyst. google.com A variation of this green approach is the amination of monoethanolamine (MEA), which is an intermediate in the EG amination process. acs.org Researchers have made significant progress in the amination of MEA, developing both metal catalysts for reductive amination and solid acids for condensation amination. acs.org

Development of Advanced Catalysts for Sustainable Synthesis

The viability of eco-friendly this compound production hinges on the development of efficient and selective catalysts. nih.gov For the catalytic amination of ethylene glycol, two main classes of heterogeneous catalysts have been extensively studied: hydrogenation-dehydrogenation catalysts and solid acid catalysts. acs.orgnih.gov

Hydrogenation-Dehydrogenation Catalysts: These are typically supported metal catalysts. acs.org A variety of systems have been explored, including:

Nickel-based catalysts: Nickel heterogeneous catalysts are used in the gas-phase reaction of ethanolamine and ammonia. wikipedia.org Bimetallic catalysts, such as NiO/CuO supported on Al₂O₃, have been shown to be effective for the amination of ethylene glycol, achieving an EDA selectivity of 56.7% under optimized conditions. ciac.jl.cn

Cobalt and Ruthenium-based catalysts: Co-Cu/γ-Al₂O₃ has demonstrated high activity and good selectivity for EDA in the amination of ethylene glycol, with a reported EDA selectivity of 45.7%. researchgate.net Ruthenium-based catalysts, such as Ru/Co supported on Al₂O₃, have also been patented for this conversion. acs.org

Homogeneous Catalysts: In addition to heterogeneous systems, homogeneous catalysts like metal complexes and ionic liquids are also being developed for the EG amination process. acs.orgnih.gov A Ru-PNP complex, for instance, has been used for the production of this compound from ethylene glycol, achieving a yield of approximately 22% at 180 °C under a hydrogen atmosphere. acs.org

Solid Acid Catalysts: These materials, particularly zeolites, are primarily used for the condensation amination route. acs.orgnih.gov Metal-exchanged zeolites such as MOR, FAU, CHA, and GME have been investigated for their catalytic activity in ethylene glycol amination. nih.gov

The table below summarizes the performance of various catalysts in the synthesis of this compound from ethylene glycol.

Catalyst SystemReactantSelectivity to EDA (%)Conversion (%)Reference
NiO/CuO/Al₂O₃Ethylene Glycol56.7- ciac.jl.cn
Co-Cu/γ-Al₂O₃Ethylene Glycol45.741.5 researchgate.net
Ru/Co on Al₂O₃Ethylene Glycol41.635.7 acs.org
Ru-PNP complexEthylene Glycol~22 (Yield)- acs.org

Mechanistic Studies of this compound Reactions

Acid-Base Chemistry and Protonation Mechanisms

This compound is a weak, diprotic base, meaning it is capable of accepting two protons (H⁺) in an acid-base reaction. wyzant.comfiveable.me This property is due to the two amine groups in its structure. patsnap.com When it reacts with an acid, it can form two ammonium ions in a stepwise manner. wyzant.com The protonation constants refer to the equilibrium reactions where the amine groups accept protons. acs.org

The protonation process can be represented as:

H₂NCH₂CH₂NH₂ + H⁺ ⇌ H₂NCH₂CH₂NH₃⁺ (First Protonation)

H₂NCH₂CH₂NH₃⁺ + H⁺ ⇌ ⁺H₃NCH₂CH₂NH₃⁺ (Second Protonation)

The dissociation constants for this compound have been reported as 6.848 and 9.928. rsc.org The protonation constants are influenced by the surrounding chemical environment, such as the ionic strength and the type of salt present in the aqueous solution. acs.orgacs.org Studies have shown that the general trend for the logarithm of the protonation constants (log KᵢH) in different media is: NaCl ≥ NaI >> (CH₃)₄NCl > (C₂H₅)₄NI. acs.org This indicates that the nature of the cation and anion in the supporting electrolyte affects the acid-base equilibrium. For example, the addition of lipophilic salts like tetraalkylammonium salts to aqueous solutions containing polyamines leads to a decrease in protonation constants. acs.org Furthermore, research on montmorillonite (B579905) clays (B1170129) has shown that the protonation constants in the clay's interfacial layer are higher than in the bulk solution, an effect attributed to the higher polarizability and smaller hydration state of the ethylenediammonium ion (enH₂²⁺) in the interlamellar phase. rsc.org

Electron-Induced Fragmentation Pathways

The fragmentation of this compound induced by low-energy electrons is typically studied using mass spectrometry. mdpi.com This process provides insight into the molecule's structure and stability. When low-energy electrons (<10 eV) collide with this compound molecules, the fragmentation occurs via dissociative electron attachment (DEA). mdpi.com

The mechanism begins with the capture of an electron by the target molecule to form a transitory negative ion (TNI). mdpi.com This unstable intermediate can then fragment, producing a negative-ion fragment and one or more neutral counterparts. mdpi.com Experimental studies have identified several key fragment ions:

(EDA-H)⁻ (m/z 59): This is a major fragment, formed by the loss of a single hydrogen atom. mdpi.com

NH⁻ (m/z 15): The formation of this anion involves more complex bond cleavages within the molecule. mdpi.com

m/z 26: This signal can be attributed to either the CN⁻ or the C₂H₂⁻ anion fragment. mdpi.com

The standard electron ionization mass spectrum of this compound shows characteristic peaks that can be used for its identification. nist.gov Understanding these fragmentation patterns is crucial for analytical purposes and for fundamental studies of ion-molecule chemistry. mdpi.comlibretexts.org

Fragment Ionm/z (mass-to-charge ratio)Proposed Neutral LossReference
(EDA-H)⁻59H mdpi.com
NH⁻15C₂H₇N mdpi.com
CN⁻ or C₂H₂⁻26- mdpi.com
EDA⁻ (Parent Ion)60None mdpi.com

Dehydrogenation Kinetics and Mechanisms

The dehydrogenation of this compound is a key step in certain catalytic reactions and has been studied in the context of hydrogen storage materials. nih.govnist.gov Research on lithiated this compound (Li₂EDA) has provided detailed insights into its thermal decomposition and dehydrogenation kinetics. nist.govnih.gov

The lithiation of this compound with LiH is a stepwise process that forms partially lithiated intermediates before the final dilithiated species, LiN(H)CH₂CH₂N(H)Li, is produced. nih.gov Thermal decomposition studies show that only this dilithiated species releases high-purity hydrogen gas at elevated temperatures. nist.gov The dehydrogenation of LiN(H)CH₂CH₂N(H)Li exhibits a high activation energy of 181 ± 8 kJ mol⁻¹, indicating a significant energy barrier to the reaction. nist.govnih.gov

The proposed mechanism for this dehydrogenation is an α,β-LiH elimination. nist.gov In this pathway, a β-hydrogen atom from a carbon atom first transfers to the lithium, forming a N(H)-Li-H moiety. This intermediate then reacts with an α-hydrogen atom on the adjacent nitrogen atom to release a molecule of H₂. nist.gov Kinetic studies using the Johnson-Mehl-Avrami (JMA) method revealed two different rate-determining processes. In the initial stage, the migration of hydrogen atoms and Li⁺ ions is the rate-limiting step, while in the main dehydrogenation stage, the reaction is controlled by the three-dimensional growth of the final products. nist.gov

Dehydrogenation is also a fundamental step in the reductive amination of ethylene glycol to this compound over metal catalysts, where the initial dehydrogenation of the alcohol group to a carbonyl group occurs. acs.orgnih.gov

Oxidation Reaction Mechanisms

The oxidation of this compound can proceed through various pathways depending on the oxidant and reaction conditions, leading to degradation products or polymeric materials. researchgate.netsc.eduresearchgate.net

Electrochemical Oxidation: The anodic oxidation of this compound has been studied on platinum electrodes. sc.edu In alkaline medium, bulk electrolysis indicates that the reaction generates stable organic intermediates like formaldehyde (B43269) and glyoxal, with the potential for complete oxidation to CO₂. sc.edu The proposed pathway suggests that the acetate (B1210297) groups (in the case of EDTA, a derivative) are oxidized first, yielding formaldehyde and this compound. sc.edu A different mechanism is proposed for the anodic polymerization of this compound, which forms a polyethyleneimine-like coating on the electrode surface. researchgate.net This mechanism involves the initial formation of a radical cation (NH₂CH₂CH₂NH₂⁺•), followed by the breaking of a C-N bond and expulsion of an NH₂• radical. The resulting carbocation or aziridinium (B1262131) cation then reacts with another EDA molecule, initiating polymerization. researchgate.net

Chemical Oxidation: The kinetics of this compound oxidation by the diperiodatoargentate(III) ion have been investigated. researchgate.net This reaction occurs in two steps: a rapid initial complexation of the silver(III) ion with this compound, followed by a slower intramolecular redox reaction where the substrate is oxidized. researchgate.net The reaction rate is enhanced by the complexation and shows an inverse dependence on hydroxide (B78521) concentration at low levels. researchgate.net

Atmospheric Oxidation: In the gas phase, the oxidation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals. acs.org Both experimental and theoretical studies show that this reaction is fast. The mechanism involves the abstraction of a hydrogen atom, with studies indicating a roughly 1:1 branching ratio between H-abstraction from the NH₂ groups and the CH₂ groups at 298 K. acs.org

Conformational Analysis and Molecular Configuration in Reaction Kinetics

The reactivity of this compound is profoundly influenced by its molecular structure, specifically its ability to exist as a mixture of different conformational isomers. The dynamic equilibrium between these conformers, each possessing distinct energy levels and spatial arrangements, plays a critical role in determining the kinetics and stereochemical outcomes of its reactions.

The simple C₂H₈N₂ formula for this compound belies a structural complexity arising from rotation around the central carbon-carbon single bond. This rotation gives rise to two primary types of conformers: anti (also referred to as trans) and gauche. pbworks.comresearchgate.net In the anti conformation, the two amino (-NH₂) groups are positioned as far apart as possible, with a dihedral angle of 180°. pbworks.com In the gauche conformations, the dihedral angle between the amino groups is approximately 60°. pbworks.com

An investigation combining gas-phase electron diffraction and ab initio calculations has provided detailed insights into the conformational composition of this compound. acs.org Unlike simple alkanes such as butane, where the anti conformer is more stable, studies have shown that the gauche conformer of this compound is energetically favored. researchgate.net This preference is attributed to the formation of an internal hydrogen bond between the amino groups in the gauche arrangement.

The relative abundance of these conformers at equilibrium is dictated by the free-energy difference between them. pbworks.com Because the gauche and anti forms have different energy values, the molecule distributes itself between these energy minima, with the more stable gauche form being more populated. youtube.com The energy difference between these states directly impacts the proportion of molecules in each conformation at a given temperature. youtube.com

Table 1: Thermodynamic Differences Between this compound Conformers This table presents data from an electron-diffraction and ab initio investigation, quantifying the energy and entropy differences between the anti and gauche conformers of this compound.

Parameter Value Description
ΔE (anti - gauche) 1.3 (0.4) kcal/mol The energy difference, indicating the gauche conformer is more stable.
ΔS (anti - gauche) -1.1 (0.8) cal/(mol·K) The entropy difference between the two conformational states.

Data derived from electron diffraction and ab initio investigations. acs.orgoregonstate.edu

Detailed Research Findings

The influence of conformational composition on reaction kinetics is clearly demonstrated in studies of the gas-phase reaction between this compound and the hydroxyl (OH) radical. A recent theoretical and experimental study revealed that a comprehensive kinetic model must consider the contribution of multiple conformers. acs.org The theoretical analysis identified nine distinct conformers of this compound that are relevant for reaction kinetics modeling. acs.org

Table 2: Kinetic Data for the Reaction of this compound with OH Radicals This table summarizes the experimentally determined and theoretically calculated rate coefficients for the reaction of this compound with hydroxyl radicals, highlighting the importance of considering conformational distribution.

Parameter Value Conditions
Experimental Rate Coefficient (kₒₕ) (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ 308 ± 3 K, 1013 ± 3 hPa
Theoretical Rate Coefficient (kₒₕ) 2.9 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ 298 K, 1013 hPa (Boltzmann conformer weighted)

Data sourced from a combined experimental and theoretical study on this compound degradation. acs.org

Molecular Configuration in Reaction Kinetics

The conformational flexibility of this compound is also central to its role as a bidentate ligand in coordination chemistry. fiveable.me When this compound chelates to a metal ion, the five-membered ring it forms is not planar. researchgate.net The C-C bond adopts a gauche orientation, leading to two non-superimposable, mirror-image conformations for the chelate ring, designated as delta (δ) and lambda (λ). researchgate.net

Coordination Chemistry of Ethylenediamine

Ethylenediamine as a Ligand in Metal Complex Formation

This compound, with the chemical formula C₂H₄(NH₂)₂, is a classic and widely studied ligand in coordination chemistry. sciencemadness.orgwikipedia.org It is a colorless liquid with an ammonia-like odor and serves as a fundamental building block in chemical synthesis. wikipedia.org Its significance in coordination chemistry stems from its structure, which features two nitrogen atoms, each with a lone pair of electrons, separated by an ethylene (B1197577) bridge. fiveable.me This arrangement allows it to function as a powerful bidentate chelating ligand. sciencemadness.orgfiveable.mevedantu.comfiveable.me

As a bidentate ligand, this compound can donate its two lone pairs of electrons to a single central metal ion, forming two coordinate bonds. fiveable.mevedantu.comgauthmath.com This ability to bind at two sites simultaneously leads to the formation of a stable five-membered ring structure known as a chelate ring. libretexts.orgscribd.comairo.co.in Complexes containing such polydentate ligands are referred to as chelate complexes. libretexts.org this compound readily forms complexes with a variety of metal ions, including cobalt, nickel, and copper. sciencemadness.org It can also act as a bridging ligand, connecting multiple metal centers in polynuclear coordination compounds. fiveable.me The abbreviation "en" is commonly used in inorganic chemistry to represent the this compound ligand. sciencemadness.orgwikipedia.org

The formation of a chelate ring by a polydentate ligand like this compound results in a significant increase in the thermodynamic stability of the metal complex compared to complexes formed with an equivalent number of similar monodentate ligands. libretexts.orglibretexts.orgslideshare.net This phenomenon is known as the "chelate effect." libretexts.orgscribd.comlibretexts.org The chelate effect is primarily entropy-driven. libretexts.org For example, in the formation of a nickel(II) complex, three bidentate this compound molecules replace six monodentate water molecules in the coordination sphere. libretexts.org This results in a net increase in the number of free molecules in the system (from 4 to 7), leading to a favorable positive entropy change (ΔS°) and a much larger formation constant (K_f). libretexts.org

The equilibrium constant for the formation of [Ni(en)₃]²⁺ is nearly ten orders of magnitude larger than that for [Ni(NH₃)₆]²⁺, highlighting the profound stabilizing effect of chelation. libretexts.org

The stability of this compound complexes varies significantly with the metal ion. researchgate.net The stability constants, which quantify the equilibrium of complex formation, have been determined for a wide range of metal ions using various experimental techniques, such as pH-metric titrations. researchgate.net

Data sourced from a critical survey of equilibrium constants. The values can vary with experimental conditions such as temperature and ionic strength. researchgate.net

The coordination of three this compound ligands to an octahedral metal center, as in the classic example of tris(this compound)cobalt(III) ([Co(en)₃]³⁺), gives rise to complex stereochemistry. chemeurope.comlaboratorynotes.com The arrangement of the three non-planar chelate rings creates a chiral structure, meaning the complex is non-superimposable on its mirror image. laboratorynotes.comstackexchange.com

These two enantiomers (optical isomers) are designated using the symbols Δ (delta) for the right-handed helical twist and Λ (lambda) for the left-handed helical twist. chemeurope.comstackexchange.comwikipedia.org The resolution of these enantiomers, often using tartrate salts, is a standard procedure in inorganic synthesis education. chemeurope.comwikipedia.org

Furthermore, the five-membered MN₂C₂ chelate rings are not planar and can adopt one of two puckered conformations. chemeurope.comwikipedia.org These conformations are described by the symbols δ (delta) and λ (lambda). wikipedia.org This leads to further isomerism based on the orientation of the C-C bond of the this compound backbone relative to the C₃ symmetry axis of the complex. rsc.org

lel : The conformation where the C-C bond is approximately parallel to the C₃ axis. chemeurope.comrsc.org

ob : The conformation where the C-C bond is oblique to the C₃ axis. chemeurope.comrsc.org

For a given metal configuration (e.g., Δ), multiple diastereomers can exist depending on the combination of lel and ob orientations of the three ligands, such as Δ-lel₃ (Δ-λλλ) and Δ-ob₃ (Δ-δδδ). rsc.org The Δ-lel₃ and Λ-ob₃ isomers, for instance, possess D₃ symmetry, while isomers with mixed orientations (e.g., Δ-lel₂ob) have lower C₂ symmetry. rsc.org

The detailed three-dimensional structures, bonding, and electronic properties of this compound complexes are determined using a combination of analytical techniques. X-ray diffraction provides definitive structural information for solid-state materials, while various spectroscopic methods are used to characterize complexes in both solid and solution phases. semanticscholar.orgoptica.org

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures, including bond lengths and angles. oup.comacs.org Studies on this compound complexes have used this method to elucidate their coordination geometries.

For example, X-ray diffraction studies of bis(this compound)nickel(II) ([Ni(en)₂(H₂O)₂]²⁺) in solution revealed an octahedral geometry where four nitrogen atoms from the two this compound ligands and two oxygen atoms from water molecules coordinate to the central Ni(II) ion. oup.com The Ni-N bond length was found to be 2.10 Å. oup.com In the tris(this compound)nickel(II) ([Ni(en)₃]²⁺) complex, the nickel ion is coordinated by six nitrogen atoms with Ni-N distances of 2.202 Å. oup.com Similarly, for the tris(this compound)cobalt(III) cation, the Co-N distances are in the range of 1.947–1.981 Å, with N-Co-N angles within the chelate rings being approximately 85°. wikipedia.org

In zinc(II) complexes, X-ray data showed that bis(this compound)zinc(II) has a tetrahedral geometry with Zn-N distances of 2.131 Å, while tris(this compound)zinc(II) is octahedral with Zn-N distances of 2.276 Å. oup.com

Infrared (IR) Spectroscopy is invaluable for confirming the coordination of this compound to a metal center. semanticscholar.orgoptica.org The coordination is evidenced by shifts in the vibrational frequencies of the ligand's functional groups. The C-N stretching vibration, which appears around 1060 cm⁻¹ in the free ligand, shifts to a lower frequency upon complexation, confirming the bidentate chelating nature of this compound. tsijournals.com Vibrations associated with the amino (-NH₂) group, such as stretching, bending, wagging, and twisting modes, are also sensitive to coordination. cdnsciencepub.com For example, N-H stretching bands are observed in the 3072-3260 cm⁻¹ region. researchgate.net Deuteration of the amino hydrogens, which shifts the N-D bands to lower frequencies, is often used to confirm the assignment of these vibrations. cdnsciencepub.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a metal complex and is the reason many transition metal complexes are colored. libretexts.org The spectra of this compound complexes typically show bands arising from d-d transitions of the metal's electrons and charge-transfer transitions between the metal and the ligand. laboratorynotes.comresearchgate.net For instance, mixed ligand complexes of Al(III) with this compound show absorption peaks around 240-248 nm, which are assigned to π-π* transitions, and bands in the 328-390 nm range attributed to charge transfer spectra. researchgate.net The d-d transitions are characteristic of the metal ion and its coordination environment. laboratorynotes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to study the structure of diamagnetic complexes in solution. tsijournals.comacs.org The ¹H NMR spectrum of free this compound shows signals for the -NH₂ and -CH₂- protons. tsijournals.comchemicalbook.com Upon complexation, the chemical environment of these protons changes, leading to shifts in their NMR signals, which can confirm coordination. tsijournals.com However, the solubility of some complexes can be low, leading to poorly resolved spectra. tsijournals.com Studies on alkali metals in this compound have also used NMR to investigate the nature of the resulting ion pairs in solution. acs.org

The stability of a metal complex is significantly influenced by the properties of its ligands, including basicity. solubilityofthings.comrsc.org Ligand basicity refers to the ability of a ligand to donate its electron pair to a proton (as in a Brønsted-Lowry base) or, by extension, to a metal ion (as a Lewis base). shodhsagar.com Generally, more basic ligands are stronger electron donors and form more stable metal complexes. libretexts.orgrsc.orgshodhsagar.com this compound is a strong base, which contributes to its effectiveness as a chelating agent and its ability to form stable complexes with a wide array of metal ions. libretexts.orgresearchgate.net The tendency of a ligand to bind firmly to H⁺ ions often correlates with its ability to form stable complexes with other metal ions. shodhsagar.com

Structural Characterization of Coordination Polymers and Complexes

Applications of this compound Metal Complexes

The capacity of this compound to form stable chelate rings with metal ions is the foundation for the diverse applications of its metal complexes. By coordinating with a metal center, this compound and its derivatives can be used to construct sophisticated molecules with tailored properties for catalysis and medicine.

The function of this compound as a bidentate chelating ligand is fundamental to its role in catalysis and the stabilization of metal ions. By binding to a metal ion through its two nitrogen donor atoms, this compound forms a stable five-membered ring, a structural motif that significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands—a phenomenon known as the chelate effect. This stabilization is crucial for preventing metal ions from participating in undesirable side reactions or precipitating as insoluble hydroxides in aqueous solutions. nih.govnih.gov

The stabilization of metal ions by this compound is harnessed in various catalytic processes. The ligand framework can modulate the electronic properties and reactivity of the metal center, enabling precise control over catalytic activity and selectivity. nih.gov For instance, chiral complexes featuring this compound or its substituted derivatives have emerged as potent catalysts in asymmetric synthesis. The well-defined stereochemistry of complexes like tris(this compound)cobalt(III) ([Co(en)3]3+) allows for the creation of a specific chiral environment around the metal center, which is crucial for enantioselective transformations. nih.govacs.orgnih.gov After a long period of limited application, carbon-substituted derivatives of these classic Werner complexes are now recognized as powerful hydrogen-bond donor catalysts for enantioselective organic synthesis. nih.gov

Furthermore, ligands derived from the condensation of this compound and other molecules, such as salicylaldehydes (forming salen ligands), are widely used in catalysis. nih.gov These complexes are valued for their versatility in catalyzing a broad range of organic reactions. The encapsulation of this compound metal complexes within the cavities of zeolites represents another advanced catalytic application. This strategy creates highly dispersed and stabilized active sites, preventing the aggregation of metal nanoparticles and enhancing thermal stability, which is beneficial for high-temperature reactions like methane (B114726) dehydroaromatization. nih.gov

Table 1: Examples of this compound-Based Complexes in Catalysis

Complex/System Catalytic Application Key Finding Source(s)
[Co(en)3]3+ Derivatives Enantioselective Organic Synthesis Act as potent and highly selective hydrogen-bond donor catalysts. nih.govacs.org
Salen Ligand Complexes General Organic Reactions Versatile catalysts derived from the condensation of this compound and salicylaldehydes. nih.gov
Ni and Pd this compound Complexes in Zeolites Formic Acid Decomposition Bimetallic catalyst shows greatly improved activity in selective formic acid decomposition. nih.gov

The ability of this compound and its derivatives to form stable complexes with various metal ions has led to their extensive investigation for a range of biomedical and pharmacological purposes. These applications leverage the unique structural and reactive properties of the resulting metal complexes.

Metal complexes incorporating an this compound backbone are of significant interest as potential anticancer agents. nih.gov The cytotoxic activity of these compounds is often linked to the rich redox chemistry of the metal center and the structural properties of the ligands. nih.gov Ruthenium(II), cobalt(III), and platinum(II) complexes with this compound or its derivatives have shown notable activity against various cancer cell lines. nih.govresearchgate.netnih.gov

Ruthenium(II)-arene complexes containing this compound, such as [(η6-C6H5Ph)Ru(en)Cl]+ (RM175), have demonstrated significant anticancer efficacy. nih.govresearchgate.net These "piano-stool" complexes are valued for their stability and the ability of the arene ligand to facilitate cellular uptake. nih.govacs.org Studies have shown that modifying the arene ring and other ligands can fine-tune the biological activity of these ruthenium complexes. researchgate.net For example, RM175 showed an IC₅₀ value of 17 μM against A2870 cancer cells. researchgate.net

Cobalt(III) complexes with this compound, such as [Co(acac)(en)(N3)2], have also been synthesized and tested for their cytotoxic effects. nih.gov The anticancer potential of cobalt complexes is often associated with their ability to be reduced from the stable Co(III) state to the more labile Co(II) state under the hypoxic conditions characteristic of tumors, leading to the release of cytotoxic agents. nih.gov

Additionally, numerous platinum(II) and platinum(IV) complexes with substituted this compound ligands have been evaluated for their anti-tumor activity against various cancer models, including sarcoma and leukemia. nih.gov While often less active than simpler amine analogues, certain complexes have demonstrated broad activity. nih.gov Research has also explored N,N'-bis(2-hydroxybenzyl)this compound derivatives, finding that their dihydrochloride (B599025) salts exhibit concentration-dependent cytotoxicity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.govnih.govnih.gov

Table 2: Cytotoxic Activity of Selected this compound-Related Complexes

Complex/Compound Cancer Cell Line(s) Observed Activity/IC₅₀ Source(s)
[(η6-C6H5Ph)Ru(en)Cl]+ (RM175) A2870 (ovarian) IC₅₀ = 17 μM researchgate.net
[Co(acac)(en)(N3)2] MCF-7 (breast) Investigated for in vitro cytotoxicity and DNA/protein interactions. nih.gov
N,N'-bis(5-bromo-2-hydroxybenzyl)this compound dihydrochloride A549 (lung), MDA-MB-231 (breast), PC3 (prostate) Dose-dependent cytotoxicity; more active than its chloro-analogue. nih.govnih.gov
N,N'-bis(5-chloro-2-hydroxybenzyl)this compound dihydrochloride A549 (lung), MDA-MB-231 (breast), PC3 (prostate) Exhibited concentration-dependent cytotoxic effects. nih.govnih.gov

This compound metal complexes constitute a class of compounds with potent and broad-spectrum antimicrobial activity. The coordination of the metal ion with the this compound ligand often results in enhanced biological activity compared to the free ligand, a phenomenon explained by chelation theory, which can increase the lipophilicity of the complex and facilitate its transport across microbial cell membranes. nih.gov

Cobalt(III) complexes of the type [Co(en)2L]3+, where 'L' is a secondary ligand such as bipyridine or 1,10-phenanthroline, have been identified as potent antimicrobial agents. nih.govnih.gov Studies have evaluated their effectiveness through zone of inhibition and minimum bactericidal concentration (MBC) assays, with certain complexes showing very high antibacterial activity. nih.govacs.orgnih.gov The complex [CoCl2(en)2]Cl has been tested against a wide range of Gram-positive and Gram-negative bacteria, with anaerobic and microaerophilic bacteria being the most sensitive. nih.gov

Copper(II) complexes with this compound derivatives have also demonstrated significant antimicrobial properties. Chiral copper(II) complexes with terpene derivatives of this compound showed high antibacterial activity against a methicillin-resistant strain of Staphylococcus aureus (MRSA). nih.govnih.gov Notably, these same copper complexes exhibited antifungal activity against strains of Candida albicans, Sporobolomyces salmonicolor, and Penicillium notatum that was significantly higher than the clinical drug amphotericin. nih.govnih.govacs.orgnih.gov Furthermore, metal complexes of ethylenediaminedisuccinic acid (a derivative of this compound) have shown antimicrobial activity against both fungi and bacteria. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of this compound Complexes

Complex Type Target Microorganism(s) Key Finding Source(s)
[Co(en)2L]3+ (L=bipyridine, 1,10-phenanthroline) Bacteria Potent antibacterial agents with high activity. nih.govacs.orgnih.gov
[CoCl2(en)2]Cl Gram-positive and Gram-negative bacteria Effective against a broad spectrum, especially anaerobic and microaerophilic bacteria. nih.gov
Copper(II) complexes with terpene derivatives of this compound Staphylococcus aureus (MRSA) High antibacterial activity against a drug-resistant strain. nih.govnih.gov
Copper(II) complexes with terpene derivatives of this compound Candida albicans, P. notatum, S. salmonicolor Showed significantly higher antifungal activity than amphotericin. nih.govnih.govacs.org

The strong metal-binding capability of this compound derivatives is central to their application in both iron chelation therapy and the development of radiopharmaceuticals. These applications rely on the formation of stable, water-soluble complexes that can either sequester and remove excess metal ions from the body or deliver radioactive isotopes to specific biological targets for imaging or therapy. acs.orgnih.gov

In iron chelation therapy, derivatives of this compound are designed to bind to excess iron in the body, facilitating its excretion. This is crucial for treating iron overload conditions that can result from genetic disorders or frequent blood transfusions. nih.govnih.gov Phenolic derivatives such as N,N'-Bis(o-hydroxybenzyl)-ethylenediamine-N,N'-diacetic acid (HBED) and its esters have been identified as potent, orally effective iron chelators. nih.gov In animal studies, these compounds produced a marked increase in the fecal excretion of iron, with some derivatives being significantly more potent than the standard chelation drug deferoxamine. nih.gov The synthetic hexadentate iron chelator HBED has also been investigated as an adjunct to antibiotic therapy, where it targets the iron requirement of pathogenic bacteria. acs.org The well-known chelating agent ethylenediaminetetraacetic acid (EDTA), derived from this compound, is used to bind metal ions and is employed in chelation therapy for lead poisoning and to remove excess iron. nih.govnih.gov

In the field of radiopharmaceuticals, this compound-based chelators are used to form stable complexes with radioactive metal isotopes for diagnostic imaging and therapy. mdpi.comrsc.org A key requirement is that the complex remains stable in vivo to prevent the release of the free radioisotope. acs.org Gallium-68 (68Ga), a positron-emitting radionuclide used in Positron Emission Tomography (PET), has been complexed with ligands like the bis(salicylaldimine) of N,N'-bis(3-aminopropyl)this compound for myocardial imaging. nih.gov Derivatives of this compound-N,N-diacetic acid (EDDA) have been complexed with various radioactive metals and their biodistribution in tumor-bearing mice has been studied, indicating their potential for tumor imaging. researchgate.net Similarly, technetium-99m (99mTc), a workhorse of nuclear medicine for SPECT imaging, can be chelated with ligands related to EDDA for applications such as renal and tumor imaging. nih.gov

The interaction of this compound metal complexes with biological macromolecules, particularly DNA and enzymes, is a cornerstone of their therapeutic potential. These interactions can lead to the inhibition of cellular processes like DNA replication and transcription, ultimately inducing cell death, which is a primary goal for anticancer agents. nih.govnih.gov

Metal complexes can bind to DNA through several non-covalent modes, including electrostatic interactions with the phosphate (B84403) backbone, groove binding (in either the major or minor groove), and intercalation, where a planar ligand inserts itself between the base pairs of the DNA duplex. nih.gov Ruthenium(II) and Cobalt(III) complexes containing this compound and polypyridyl ligands have been extensively studied for their DNA binding properties. nih.govnih.gov For example, complexes like [Ru(en)2(bpy)]2+ and [Ru(en)2(phen)]2+ have been shown to bind to DNA via a groove-binding mode. nih.gov In contrast, complexes with larger, more planar aromatic ligands, such as [Ru(en)2(IP)]2+, bind through an intercalative mode. nih.gov Studies with organometallic ruthenium(II) arene complexes have revealed a novel recognition mechanism where the this compound NH2 groups form hydrogen bonds with exocyclic oxygens on nucleobases, leading to high selectivity for guanine (B1146940) bases over adenine. acs.orgnih.gov

In addition to binding, many of these complexes can cleave DNA, especially upon photoactivation. nih.govnih.govnih.gov This photocleavage activity makes them potential agents for photodynamic therapy. For instance, Cobalt(III) complexes like [Co(en)2(py)2]3+ have been shown to promote the cleavage of plasmid DNA under UV irradiation. nih.gov

Beyond DNA, this compound-based compounds have been designed to act as enzyme inhibitors. A notable example is the development of inhibitors for farnesyltransferase, an enzyme involved in post-translational modification of proteins crucial for cell signaling, including the Ras protein implicated in cancer. nih.gov A 4-fold substituted this compound scaffold was identified as an optimal structure for inhibiting human farnesyltransferase (hFTase) with high potency and selectivity over related enzymes. nih.gov

Table 4: Modes of DNA Interaction for this compound Complexes

Complex Metal Center Proposed DNA Interaction Mode(s) Key Finding Source(s)
[Co(en)2(py)2]3+ Cobalt(III) Groove binding, Photocleavage Binds to DNA via groove mode and can cleave plasmid DNA upon irradiation. nih.govnih.gov
[Ru(en)2(phen)]2+ Ruthenium(II) Groove binding Binds avidly to the DNA groove. nih.gov
[Ru(en)2(IP)]2+ Ruthenium(II) Intercalation Intercalates between DNA base pairs due to the planar imidazo[4,5-f] nih.govacs.orgphenanthroline ligand. nih.gov
[(η6-arene)Ru(II)(en)Cl]+ Ruthenium(II) Guanine (N7) binding, Partial intercalation Shows high selectivity for guanine bases, controlled by H-bonding from the 'en' ligand. acs.orgnih.gov

Derivatives and Functionalization of Ethylenediamine

Synthesis and Characterization of Substituted Ethylenediamine Derivatives

The synthesis of substituted this compound derivatives is a cornerstone of organic chemistry, providing intermediates for pharmaceuticals and other specialized chemicals. asianpubs.org These derivatives are broadly classified based on the substitution pattern on the nitrogen atoms.

N-substituted and N,N-disubstituted ethylenediamines are crucial intermediates in organic synthesis. asianpubs.org A variety of synthetic routes have been developed to produce these compounds, each with distinct advantages and limitations.

One economical and efficient method involves a three-step process starting from amines and α,β-unsaturated compounds. This route includes a Michael addition, followed by hydrazinolysis and a Curtius rearrangement, and can be performed in aqueous conditions. asianpubs.orgresearchgate.net This method is notable for its use of inexpensive and readily available starting materials. asianpubs.org For instance, N-substituted this compound derivatives have been prepared from various anilines and N-benzyl-2-chloroethylamine hydrochloride. researchgate.net The synthesis of N-ethylthis compound, an important pharmaceutical intermediate, can be achieved through several methods, including the reaction of this compound with diethyl carbonate in a gas-phase catalytic reaction. google.com

Alternative synthetic strategies include:

Reaction with 2-chloroethylamine (B1212225) hydrochloride: Direct reaction with an amine, affording yields of approximately 60%. asianpubs.org

Ring Cleavage of Oxazolines: Using an amine to cleave a 2-ethyl-2-oxazoline (B78409) ring, followed by hydrolysis, with yields around 52%. asianpubs.org

Reaction with 2-oxazolidone: This method can provide higher yields (around 78%) but is often more expensive due to the cost of 2-oxazolidone. asianpubs.org

Quaternary ammonium (B1175870) salts, a class of N,N-disubstituted derivatives, can be synthesized as well. For example, N,N′-Dipropyl-N,N,N′,N′-tetramethyl-1,2-ethylenediammonium dichloride and dibromide have been prepared by reacting N,N,N′,N′-tetramethyl-1,2-ethylenediamine with the corresponding 1-halopropane. researchgate.net

Schiff bases derived from this compound are an important class of ligands, typically formed through the condensation of this compound with an active carbonyl compound, such as an aldehyde or ketone. iau.irsdiarticle4.com These reactions are often carried out by refluxing the reactants in a solvent like ethanol (B145695) or methanol. iau.irmocedes.org

Symmetrical Schiff bases are readily prepared by reacting this compound with two equivalents of a benzaldehyde (B42025) derivative. iau.ir Examples of such reactions include the condensation of this compound with:

2-hydroxybenzaldehyde and 2,4-dimethoxybenzaldehyde. iau.ir

4-chlorobenzaldehyde (B46862) and 3-nitrobenzaldehyde. sdiarticle4.comresearchgate.net

4-methoxybenzaldehyde. mocedes.org

The resulting Schiff base ligands, such as N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine and N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine, are excellent chelating agents that can coordinate with metal ions through the azomethine nitrogen atom. sdiarticle4.comresearchgate.net The characterization of these compounds is typically performed using spectroscopic methods including UV-Vis, FT-IR, and NMR spectroscopy, as well as elemental analysis. iau.irsdiarticle4.comresearchgate.net

Advanced Functionalization Techniques

This compound is not only a precursor to discrete molecular derivatives but also a key reagent for modifying the properties of materials at the nanoscale, leading to advanced applications in catalysis and materials science.

This compound is widely used for the surface modification of carbon-based nanomaterials like graphene oxide (GO) and carbon quantum dots (CQDs).

For graphene oxide, this compound serves multiple roles simultaneously: reduction, surface functionalization, and stitching of GO sheets. rsc.orgresearchgate.net The functionalization primarily occurs through a nucleophilic ring-opening reaction between the amine groups of this compound and the epoxide groups present on the surface of GO. capes.gov.brresearchgate.net This process introduces nitrogen-containing functional groups onto the graphene surface, which can be confirmed by techniques like Fourier transform infrared (FT-IR) and X-ray photoelectron spectroscopy (XPS). rsc.orgcapes.gov.br This modification has been shown to enhance properties such as electrical conductivity and can improve the mechanical properties of polymer composites when the functionalized graphene is incorporated. rsc.org

In the case of carbon quantum dots, this compound is used as a surface-modifying or passivating agent, often through a simple hydrothermal process. rsc.orgnih.govresearchgate.net This amine functionalization can significantly enhance the quantum yield (QY) of the CQDs. For example, the QY of one type of CQD increased from 5.63% to 12.7% after functionalization with this compound. rsc.orgrsc.org These enhanced fluorescent properties make this compound-functionalized CQDs suitable for applications such as chemical sensors and bioimaging. nih.govdoi.org

Cyclodextrins are macrocyclic oligosaccharides that can act as catalysts, and their properties can be finely tuned by chemical modification. preprints.orgnih.gov Introducing basic functional groups, such as the amino groups from this compound, onto the cyclodextrin (B1172386) structure can create highly effective catalysts for various organic reactions. preprints.orgpreprints.org

This compound-modified β-cyclodextrin (E@β-CD) has been successfully employed as a catalyst for the multicomponent Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). preprints.orgpreprints.org These modified cyclodextrins function as supramolecular catalysts and are valued for their operational simplicity, cost-effectiveness, and ability to promote reactions with faster rates and higher yields under environmentally benign conditions. preprints.orgpreprints.org The catalytic activity stems from the basic amino groups provided by the this compound moiety. preprints.orgnih.gov Palladium(II) catalysts prepared from this compound-bearing β-cyclodextrin have also been used for coupling and hydrogenation reactions. nih.gov

The combination of lithium metal dissolved in this compound creates a powerful and versatile reducing system for organic compounds. mdma.chacs.org This system is generally considered more potent and less selective than other metal-amine systems, such as sodium in liquid ammonia (B1221849). mdma.ch

The lithium-ethylenediamine system is capable of reducing a wide range of functional groups and structures that are often resistant to other methods. mdma.ch Key applications include:

Reduction of Aromatic Rings: It can reduce aromatic compounds to either monoolefins or fully saturated cycloparaffins. mdma.ch

Cleavage of Ethers: The system can cleave ether linkages. mdma.ch

Reduction of Carbonyls and Unsaturated Bonds: It effectively reduces ketones to alcohols, and both terminal and internal olefins and acetylenes to alkanes. mdma.ch

The reducing power and outcome of the reaction can be influenced by the addition of low molecular weight amines as solvents or alcohols as proton donors. acs.org For example, reductions of various compounds have been described using one mole of this compound per gram-atom of lithium in the presence of a low molecular weight amine solvent. acs.org

Applications of this compound Derivatives

The bifunctional nature of this compound, characterized by its two primary amine groups, makes it a versatile building block for a vast array of derivatives. wikipedia.org These derivatives are integral to numerous applications, spanning pharmaceuticals, advanced materials, environmental technologies, and chemical manufacturing. Functionalization of the this compound backbone allows for the precise tuning of chemical and physical properties, leading to the development of specialized molecules for targeted uses.

The N-CH₂-CH₂-N linkage, a core feature of this compound, is present in a multitude of bioactive compounds and pharmaceutical drugs. wikipedia.orgchemeurope.com this compound derivatives have been foundational in the development of various therapeutic agents, primarily due to their ability to interact with biological targets and modify the properties of active pharmaceutical ingredients.

One of the earliest and most well-known applications is in the formulation of Aminophylline (B1665990), a bronchodilator used for treating asthma and chronic obstructive pulmonary disease (COPD). drugbank.com In this drug, this compound serves to solubilize the active ingredient, theophylline (B1681296), enhancing its bioavailability. wikipedia.orgyoutube.com

The this compound scaffold is also central to the structure of many first-generation H1-antihistamines. youtube.compharmacy180.com Drugs such as Tripelennamine (B1683666), Pyrilamine (Mepyramine), and Thonzylamine (B1214278) are classic examples of this compound derivatives developed to treat allergic reactions. pharmacy180.com Research in this area continues, with studies focusing on the synthesis of novel this compound compounds that exhibit potent inhibition of mast cell degranulation and histamine (B1213489) release. nih.gov For instance, structural modifications of thonzylamine have yielded derivatives with significant in vitro activity, highlighting the ongoing potential of this chemical class in allergy treatment. nih.gov

Beyond antihistamines, this compound derivatives have been explored as inhibitors for other biological targets. Medicinal chemistry efforts have focused on designing derivatives, such as cis-1,2-diaminocyclohexane (B74578) analogs, to act as factor Xa inhibitors, which are important anticoagulant agents. researchgate.net Furthermore, this compound dihydrochloride (B599025) is used as a chemical reagent and intermediate in the synthesis of various complex drug molecules. patsnap.compatsnap.com

Table 1: Examples of this compound Derivatives in Pharmaceuticals

Derivative/Drug Name Therapeutic Class Application/Function
Aminophylline Bronchodilator Solubilizes the active ingredient theophylline. wikipedia.orgyoutube.com
Tripelennamine H1-Antihistamine Treatment of allergic reactions. pharmacy180.com
Pyrilamine (Mepyramine) H1-Antihistamine Treatment of allergic reactions. pharmacy180.com
Thonzylamine H1-Antihistamine Lead compound for developing new antihistamines. pharmacy180.comnih.gov
Edetate Calcium Disodium (EDTA salt) Chelating Agent Treatment for lead poisoning. drugbank.com
Ethambutol Antituberculosis Agent Used in the treatment of tuberculosis. drugbank.com

The presence of two reactive amine groups makes this compound a crucial precursor in polymer chemistry. wikipedia.orgyoutube.com It can act as a monomer, a cross-linking agent, or a building block for complex macromolecular structures, leading to materials with diverse properties and applications.

This compound is widely used in the production of polyurethane fibers and as a curing agent for epoxy resins. wikipedia.orgyoutube.com Its derivatives also form the basis for the PAMAM (polyamidoamine) class of dendrimers, which are highly branched, well-defined polymers with applications in drug delivery and gene therapy. wikipedia.org Another significant application is in the synthesis of hyperbranched polyamides (HBPAs). researchgate.netrsc.org A novel method involves a one-step, solid-state polymerization of ethylenediaminetetraacetic acid (EDTA) and this compound (EDA), which react to form macromolecules with a highly ordered framework and low dispersity. researchgate.netrsc.org

In the realm of advanced membranes, this compound derivatives are used to enhance stability and tune performance. Graphene oxide (GO) membranes, known for their potential in molecular separation, often suffer from instability in aqueous solutions. mdpi.com To overcome this, this compound can be used as a cross-linking agent. mdpi.comscilit.com The amine groups of this compound react with the carboxyl groups on the GO nanosheets, forming stable C-N covalent bonds that prevent the membrane from swelling and expanding in water. mdpi.com By controlling the amount of intercalated this compound, the interlayer spacing of the GO membrane can be precisely tuned, enhancing water permeability and the rejection rate of dyes and salts. mdpi.comscilit.com

Researchers have also synthesized this compound-based polyzwitterions as potential surface polymers for nanomedicines. nih.govacs.org These polymers can be designed to respond to specific pH changes, such as the acidic environment of tumors. nih.govacs.org

Table 2: this compound Applications in Materials Science

Material Type Specific Example Role of this compound Derivative
Polymers Polyurethane Fibers Precursor in production. wikipedia.org
PAMAM Dendrimers Core molecule for dendrimer synthesis. wikipedia.org
Hyperbranched Polyamides Monomer in solid-state polymerization with EDTA. researchgate.netrsc.org
Epoxy Resins Curing agent. youtube.com
Membranes Graphene Oxide (GO) Membranes Cross-linking agent to improve stability and tune nanochannels. mdpi.comscilit.com

The functional groups in this compound derivatives make them highly effective in capturing environmental pollutants. These derivatives are primarily used in two key areas: the removal of heavy metal ions from soil and water, and the capture of carbon dioxide (CO₂) from gas streams.

For heavy metal remediation, chelating agents derived from this compound are particularly important. This compound-N,N′-disuccinic acid (EDDS), a biodegradable and environmentally friendly chelating agent, has been successfully used in soil flushing and soil washing to remove heavy metals like copper (Cu) and zinc (Zn) from contaminated agricultural soils. nih.govnih.govresearchgate.net EDDS forms stable complexes with the metal ions, facilitating their removal from the soil matrix. nih.gov In laboratory studies, EDDS-enhanced flushing has achieved removal efficiencies of over 50% for copper and 46% for zinc under optimized conditions. nih.govresearchgate.net Other amine-functionalized sorbents, often immobilized on silica (B1680970) supports, have been developed to remove a wide range of heavy metals, including lead, mercury, and rare earth elements, from industrial wastewater. rsc.orggoogle.comlabpartnering.org For example, an adsorbent made by modifying a tannin polymer with this compound showed a remarkable capacity for adsorbing gold(III) ions from electronic waste leachates. rsc.org

In the context of climate change mitigation, amine-functionalized materials are leading candidates for CO₂ capture technologies. nih.gov The amine groups on this compound and its derivatives can react chemically with CO₂, effectively scrubbing it from flue gas and other industrial emissions. researchgate.net These derivatives can be used as water-lean solvents or as functional groups on solid sorbents. nih.govresearchgate.net For instance, 1,1-dimethyl-1,2-ethylenediamine has been used to functionalize metal-organic frameworks (MOFs), creating sorbents with high CO₂ binding energies and large adsorption capacities. nih.gov The goal of this research is to develop materials that not only capture CO₂ efficiently but also allow for the captured gas to be released with minimal energy input, enabling the sorbent to be regenerated and reused. nih.gov

Table 3: this compound Derivatives in Environmental Remediation

Application Derivative/Material Target Contaminant(s) Mechanism
Soil Remediation This compound-N,N′-disuccinic acid (EDDS) Copper (Cu), Zinc (Zn), Lead (Pb) Chelation/Soil Flushing. nih.govresearchgate.net
Wastewater Treatment This compound-modified tannin polymer Gold (Au) Adsorption, Electrostatic Interaction. rsc.org
Wastewater Treatment Immobilized amine sorbents (e.g., on silica) Heavy metals (Pb, Hg, Cd), Rare Earth Elements Adsorption, Chelation. rsc.orglabpartnering.org
Carbon Capture Amine-functionalized solvents Carbon Dioxide (CO₂) Chemical Absorption. researchgate.net

This compound is a fundamental and widely used building block in chemical synthesis, valued for its bifunctional nature which allows it to readily form a variety of derivatives and heterocyclic compounds. wikipedia.orgchemeurope.com Its utility ranges from serving as a simple starting material to acting as a catalyst or a key component of complex reagent systems.

As a precursor, this compound reacts with carboxylic acids, nitriles, alcohols, and other agents to produce a wide range of industrial chemicals. wikipedia.orgchemeurope.com Its ability to form heterocycles is particularly notable, with imidazolidines being a common example. wikipedia.org A significant industrial application is its role in the synthesis of the chelating agent EDTA (ethylenediaminetetraacetic acid) through a Strecker synthesis involving cyanide and formaldehyde (B43269). wikipedia.orgchemeurope.com

This compound and its derivatives are also employed as catalysts. It has been shown to be a highly effective catalyst for the one-pot synthesis of aryl nitroalkenes via a Henry reaction followed by dehydration. researchgate.net Greener synthetic routes for producing this compound itself are also being explored, such as the catalytic amination of ethylene (B1197577) glycol, which is more environmentally benign than traditional methods. acs.orgnih.govciac.jl.cnnih.gov

Furthermore, complexes formed from this compound derivatives are used as specialized reagents. For example:

An this compound/Cr(II) complex can be used for the reduction of primary alkyl halides to alkanes. sigmaaldrich.com

An this compound/Borane (1:1) complex serves as a highly selective reducing agent. sigmaaldrich.com

An this compound/Li complex is an efficient reagent for reducing alkenes and aromatic hydrocarbons. sigmaaldrich.com

The versatility of this compound dihydrochloride as an intermediate facilitates the production of more complex molecules in organic synthesis. patsnap.compatsnap.com

Table 4: this compound Derivatives as Reagents

Reagent/Derivative Type Application in Synthesis
This compound Building Block Synthesis of heterocycles (e.g., imidazolidines), EDTA, and other industrial chemicals. wikipedia.orgchemeurope.com
This compound Catalyst One-pot synthesis of aryl nitroalkenes. researchgate.net
This compound/Cr(II) Complex Reducing Agent Reduction of alkyl halides. sigmaaldrich.com
This compound/Borane Complex Selective Reducing Agent Reduction of cinnamaldehyde (B126680) to cinnamyl alcohol. sigmaaldrich.com
This compound/Li Complex Reducing Agent Reduction of alkenes and aromatic hydrocarbons. sigmaaldrich.com

The reactive amine groups of this compound and its derivatives make them valuable tools in biochemistry and molecular biology, particularly for bioconjugation and labeling. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, and this compound's structure is well-suited for this purpose.

This compound dihydrochloride is a versatile building block used in biochemical research. patsnap.com Its two amine groups can participate in various chemical reactions, allowing it to act as a linker to connect different molecules, such as attaching a fluorescent dye or a reporter enzyme to a protein or nucleic acid for use in biological assays. patsnap.compatsnap.com This ability to alter the function or stability of biomolecules through interaction is a key aspect of its utility. patsnap.com

In pharmaceutical formulations, this compound dihydrochloride can serve as a stabilizer for active ingredients or as a pH adjuster, which is critical for maintaining the integrity and function of biological samples and reagents. patsnap.com Its capacity to form stable complexes with metal ions is also leveraged in the formulation of certain diagnostic agents. patsnap.com While not a label itself, its role as a precursor and intermediate is crucial for synthesizing the more complex molecules used for labeling and detection in modern biological and diagnostic applications. patsnap.com

Analytical Methodologies for Ethylenediamine

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods are central to the analysis of ethylenediamine, providing both quantitative data and qualitative information about its chemical state and environment. These techniques often involve chromatographic separation to handle complex samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound, particularly due to its ability to separate the analyte from complex matrices. However, because this compound lacks a native chromophore for straightforward UV-Vis detection, its analysis by HPLC almost invariably requires a strategy to make it detectable, such as derivatization or the use of specialized detectors. actascientific.com

Pre-column derivatization is a common strategy to render this compound detectable by UV or fluorescence detectors. actascientific.comacademicjournals.org This process involves a chemical reaction that attaches a chromophoric or fluorophoric group to the this compound molecule before it is injected into the HPLC system. researchgate.netnih.govthermofisher.com

One established method involves pre-column derivatization with 1-naphthyl isothiocyanate. researchgate.net This reaction creates a derivative with strong UV absorbance, allowing for sensitive detection. A developed and validated HPLC method using this approach demonstrated a linearity range between 0.025 mcg/mL and 0.750 mcg/mL, with a limit of detection of 0.015 mcg/mL. researchgate.net Another widely used derivatizing agent is ortho-phthaldehyde (OPA), which reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. nih.govthermofisher.com This method is noted for being simple, rapid, and sensitive, with one study reporting a total analysis time of less than 10 minutes and a quantification limit of 0.25 mg/L, which is well below typical regulatory migration limits in food packaging. nih.gov

Table 1: HPLC Derivatization Methods for this compound Analysis

Derivatizing Agent Detection Method Column Type Mobile Phase Example Key Findings Reference
1-Naphthyl isothiocyanate UV (220 nm) C18 Gradient with pH 3 ortho-phosphoric acid/triethylamine buffer and methanol LOQ: 0.025 mcg/mL; LOD: 0.015 mcg/mL researchgate.net

Electrochemical detection (ECD) offers a highly sensitive and selective alternative for analyzing electroactive compounds. antecscientific.comjasco.hu In amperometric detection, a potential is applied to a working electrode in a flow cell, and the current generated by the oxidation or reduction of the analyte as it elutes from the column is measured. youtube.com This current is directly proportional to the analyte's concentration. youtube.com

While direct ECD of this compound is possible due to its amine groups being susceptible to oxidation, the technique is more commonly applied to analytes that are inherently electroactive and difficult to detect otherwise, such as neurotransmitters or certain pharmaceuticals. jasco.humdpi.comamuzainc.com The primary advantage of HPLC-ECD is its exceptional sensitivity, with the ability to detect concentrations down to picomolar or even femtomolar levels, and a wide linear dynamic range. antecscientific.commdpi.com The selectivity can be tuned by adjusting the applied potential, which can minimize interferences from other compounds in the matrix. youtube.com For a compound like this compound, HPLC-ECD could provide a powerful analytical tool, particularly for trace-level quantification without the need for derivatization, although method development to optimize the potential and minimize matrix effects would be critical.

Gas chromatography with a flame ionization detector (GC-FID) is a precise and sensitive technique for the purity testing and quantification of volatile compounds like this compound. vitas.no The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As components elute from the column, they are burned in a hydrogen-air flame, which ionizes the organic molecules. vitas.no The resulting ions generate a current that is proportional to the amount of the substance, allowing for accurate quantification. vitas.noresearchgate.net

The method is robust and widely used in industry for quality control. vitas.no For instance, a validated GC method for determining this compound in aminophylline (B1665990) and its pharmaceutical preparations used a DB-624 capillary column with a temperature program, achieving good linearity and precision. ingentaconnect.com In some cases, derivatization with agents like phthalaldehyde can be used to improve chromatographic performance and resolve sample preparation difficulties, especially when analyzing for trace impurities. nih.gov

Table 2: Example GC-FID Parameters for this compound Analysis

Column Temperature Program Injector/Detector Temp. Carrier Gas Application Reference
DB-624 (30 m x 0.53 mm, 3.0 µm) 120°C (7 min), then 80°C/min to 250°C (hold 5 min) Inj: 180°C, Det: 250°C - Determination in aminophylline ingentaconnect.com
HP-PLOT Q (30 m x 530 µm x 40 µm) 60°C (2 min), then 30°C/min to 240°C Inj: 60°C, Det: 250°C Helium Analysis of gaseous production from fruit iicbe.org
DB-5MS (30 m x 0.25 mm, 0.25 µm) - - Helium Analysis after derivatization with phthalaldehyde nih.gov

Sum Frequency Generation (SFG) is a surface-specific vibrational spectroscopy technique ideal for in-situ investigations of molecular structure and orientation at interfaces. nih.govosu.edu As a second-order nonlinear optical process, SFG is forbidden in centrosymmetric media, making it highly selective to the interface where this symmetry is broken. osu.edu This allows for the study of surface phenomena without interference from the bulk material.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules by measuring the absorption of infrared radiation. youtube.com In the context of this compound, FTIR is used to characterize the pure compound, its interactions in complexes, and its presence when functionalized onto other materials. researchgate.netresearchgate.net

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. semanticscholar.org These bands provide a molecular fingerprint that can be used for identification and to study chemical changes, such as coordination to a metal ion or adsorption onto a surface. researchgate.net For example, when this compound acts as a ligand in a metal complex, shifts in the N-H and C-N stretching frequencies provide direct evidence of coordination through the nitrogen atoms. Similarly, when used to functionalize materials like mesoporous carbon, the appearance of N-H and C-N vibrational bands confirms the successful modification. researchgate.net

Table 3: Characteristic FTIR Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode Bond Reference
~3260 - 3400 N-H Asymmetric & Symmetric Stretching N-H researchgate.net
~2850 - 3000 C-H Asymmetric & Symmetric Stretching C-H researchgate.net
~1590 - 1620 N-H Bending (Scissoring) N-H semanticscholar.org
~1357 CH₂ Wagging C-H researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for studying this compound, particularly in the context of functionalized materials and complexes. The method measures the absorption of UV or visible light by a sample, providing insights into electronic transitions.

In the analysis of carbon quantum dots (CQDs) functionalized with this compound, UV-Vis spectroscopy is used to confirm the incorporation of amine groups. nih.gov The absorption spectra of EDA-functionalized CQDs show characteristic peaks at higher wavelengths, such as 339 nm and 378 nm, which are attributed to the C-N bonds of the amines. nih.gov This technique is also employed to study the optical properties of this compound-capped cadmium sulfide (B99878) (CdS) quantum dots. researchgate.net For instance, uncapped CdS may show an absorption peak around 460 nm, and the changes in this spectrum after capping with EDA provide information about the extent of surface functionalization. researchgate.net

When this compound is part of a larger complex, such as with tungsten, UV-Vis spectra reveal charge-transfer bands. For example, a tungsten-catechol complex involving this compound exhibited an absorption peak at 280 nm, assigned to the n-π* transition of the coordinated catechol ligand, and another signal at 328 nm related to the d-orbital to ligand charge transfer. rsc.org A similar complex showed peaks at 286 nm and 322 nm. rsc.org The technique has also been applied for the analysis of this compound in meat samples, demonstrating a linear detection range between 0.05 µM and 1 µM. rsc.org

MaterialUV-Vis Absorption Peaks (nm)Attribution
EDA-functionalized Carbon Quantum Dots339, 378C-N of amines nih.gov
Uncapped Cadmium Sulfide (CdS) QDs~460Bulk CdS absorption researchgate.net
Tungsten-Catechol-EDA Complex 1280, 328n-π* (ligand), d-orbital to ligand charge transfer rsc.org
Tungsten-Catechol-EDA Complex 2286, 322Electronic transitions within the complex rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org It is particularly valuable for confirming the successful functionalization of materials with this compound.

In the study of this compound-modified graphene oxide (GO), XPS provides direct evidence of the chemical bonding. researchgate.net While pristine GO shows a negligible nitrogen signal, the N1s spectrum of this compound-modified GO reveals a significant nitrogen content, which can be as high as 5.2%. researchgate.net From the relative atomic percentages of nitrogen and carbon, the degree of functionalization can be estimated; for instance, one this compound moiety for every 12 carbon atoms in the GO scaffold has been reported. researchgate.net

XPS is also used to analyze the surface chemistry of more complex systems. For example, in iron-DNA dot nanoparticles, the survey spectrum can identify characteristic peaks for elements like Fe 2p (712.8 eV), C 1s (284.0 eV), O 1s (531.6 eV), and N 1s (400.0 eV). acs.org The direct identification of amino groups with XPS can be challenging if other nitrogen-containing species with similar chemical shifts are present. osti.gov To overcome this, a technique called Chemical Derivatization XPS (CD-XPS) is often employed, where primary amino groups are tagged with molecules containing elements not originally on the surface, such as fluorine. osti.gov

MaterialElement/OrbitalBinding Energy (eV)Significance
This compound-modified GON1sN/A (Increased content to 5.2%)Confirms nitrogen presence from EDA researchgate.net
Fe-DNA Dot NanoparticlesFe 2p712.8Presence of Iron acs.org
Fe-DNA Dot NanoparticlesC 1s284.0Carbon backbone acs.org
Fe-DNA Dot NanoparticlesO 1s531.6Presence of Oxygen acs.org
Fe-DNA Dot NanoparticlesN 1s400.0Presence of Nitrogen acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR are commonly used.

The ¹H NMR spectrum of pure this compound shows a characteristic signal for the methylene (B1212753) protons (CH₂). chemicalbook.comspectrabase.com A singlet is observed for the four equivalent protons of the ethylene (B1197577) bridge. chemicalbook.com In studies of more complex systems, like this compound-tetrakis[methylene(phenylphosphinic)] acid (H₄edtmpPh), NMR is used to follow changes in the molecule's structure with varying pH. cas.cz For this compound, the ¹H NMR spectrum shows a doublet for the methylene protons adjacent to the phosphorus atom and a singlet for the ethylenic protons. cas.cz

¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of H₄edtmpPh shows signals for the methylene and ethylene carbons, and their chemical shifts (δ) change with pH, similar to what is observed for H₄edta. cas.cz Contact shifts in the ¹³C NMR spectra of nickel(II) complexes with this compound have also been reported, which provides insights into spin transfer mechanisms within the complex. rsc.org

CompoundNucleusChemical Shift (ppm)Assignment
This compound¹H~2.65-CH₂-CH₂- (Methylene protons) chemicalbook.com
H₄edtmpPh¹HNot specifiedDoublet for P-CH₂-N, Singlet for -N-CH₂-CH₂-N- cas.cz
H₄edtmpPh¹³CpH-dependentMethylene and ethylene carbons cas.cz

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of this compound, often in combination with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC).

The NIST WebBook provides the electron ionization mass spectrum of this compound, which is a fundamental reference for its identification. nist.gov For quantitative analysis, especially for detecting trace amounts or impurities, derivatization is often necessary to improve chromatographic behavior and detection sensitivity. A method using GC-MS has been developed to quantify this compound as an impurity in tripelennamine (B1683666) hydrochloride. nih.gov In this method, this compound is reacted with phthalaldehyde to form a more stable and easily detectable derivative, (1z,5z)-3,4-dihydrobenzo[f] nih.govchemicalbook.comdiazocine, which has a retention time of 6.215 minutes under specific GC conditions. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful approach. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the quantification of an this compound derivative, (S,S)-O,O-diethyl-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate dihydrochlorides (DE-EDCP), in mouse serum. akjournals.com This highly sensitive method achieved a limit of quantification (LOQ) of 1.3 ng/mL for DE-EDCP. akjournals.com Similarly, LC-MS/MS has been used for the determination of related aminopolycarboxylic acids like EDTA and DTPA in water samples, achieving LOQs in the range of 0.6 to 1.0 µg/L without requiring a sample enrichment step. nih.gov

Advanced Characterization of Functionalized Materials

When this compound is used to modify the surface of nanomaterials, advanced microscopy techniques are essential to characterize the resulting morphology, structure, and elemental distribution.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of materials at the nanoscale, allowing for the direct visualization of particle size, shape, and internal structure. nrel.govthermofisher.com It is a crucial tool for characterizing nanomaterials functionalized with this compound.

In the study of amine-functionalized carbon quantum dots (CQDs), TEM analysis revealed that the nanoparticles maintained their spherical shape, good dispersity, and uniform size after functionalization with EDA. nih.gov The average diameter of the CQDs was found to be in the range of 4-6 nm. nih.gov High-resolution TEM (HR-TEM) can provide even more detail, such as the lattice fringes of the material. For CQDs, an inter-fringe distance of 0.23 nm was observed, corresponding to the (100) diffraction planes of graphitic carbon, indicating the presence of nanocrystalline cores. nih.gov TEM is also used to examine the particle size and shape of nanoparticles used in colorimetric tests for this compound. rsc.org The technique offers an unparalleled ability to provide structural information down to atomic dimensions, which is essential for understanding the properties of nanostructured materials. openaccessgovernment.org

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are often used in tandem to provide comprehensive information about a material's surface topography and elemental composition. kfupm.edu.sananoscience.com SEM uses a focused beam of electrons to generate images of a sample's surface with a large depth of field, revealing detailed topographical features. kfupm.edu.sauio.no

When the electron beam interacts with the sample, it generates characteristic X-rays from the elements present. eag.com The EDS detector analyzes the energy of these X-rays to identify the elemental makeup of the sample at a microscopic level. nanoscience.comeag.com This combined SEM-EDS approach is invaluable for analyzing materials functionalized with this compound. SEM can visualize the morphology of the functionalized surface, while EDS can create elemental maps showing the spatial distribution of nitrogen, confirming the presence and uniform coating of this compound. nrel.gov For example, EDS can be used to analyze mineral building materials, identify chemical elements in paint layers, and determine the composition of various materials where EDA might be a component or surface modifier. bmfwf.gv.at The technique can detect elements from Boron to Uranium and can perform single-point measurements, area measurements, and line mappings to detail elemental distribution. uio.no

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to provide detailed information about the crystallographic structure, phase composition, and physical properties of materials. youtube.com The method works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams that result from the interaction with the material's atomic planes. youtube.com The resulting diffraction pattern is unique to a specific crystal structure, serving as a "fingerprint" for identification. youtube.com In the context of this compound and its derivatives, XRD is crucial for elucidating the three-dimensional arrangement of atoms, determining bond lengths and angles, and identifying the precise conformation of molecules within a crystal lattice.

Research involving this compound frequently employs XRD to characterize newly synthesized coordination complexes. By analyzing the diffraction data, scientists can confirm the geometry of the complex, such as the distorted octahedral geometry in a tris(this compound)cobalt(III) complex, and identify the spatial arrangement of ligands around a central metal ion. researchgate.net This structural information is fundamental to understanding the chemical and physical properties of these compounds.

XRD studies have been successfully applied to various this compound-containing materials:

Metal-Ethylenediamine Complexes: The crystal and molecular structures of numerous complexes have been determined, providing precise lattice parameters and bond distances. For example, an X-ray structure analysis of the complex [Tc(CO)₃Br·en] revealed its monoclinic crystal system and facial configuration. osti.gov Similarly, studies on zinc(II) complexes in aqueous solutions have determined the coordination geometry and key bond lengths for both bis- and tris(this compound)zinc(II) species. scispace.com

Organic-Inorganic Hybrid Materials: XRD is used to study the structure of complex materials where this compound is integrated with other substances. A notable example is the characterization of a highly crystalline cellulose (B213188) I-ethylenediamine (EDA) complex, where XRD was used to determine the unit-cell parameters and confirm the molecular composition of the asymmetric unit. nih.gov

Functionalized Polymers: In materials science, this compound-functionalized polymers are analyzed using XRD to confirm their structure and properties. For instance, XRD has been used to characterize this compound-functionalized magnetic polymers designed for wastewater treatment. nih.gov

The data derived from XRD analyses are typically presented in crystallographic tables, summarizing the key structural parameters of the compound under investigation.

Parameter[Co(en)₃]Cl(C₂O₄)·3H₂O researchgate.net[Tc(CO)₃Br·en] osti.gov[Co(en)(EDDA)]ClO₄ scispace.comCellulose I-EDA Complex nih.gov
Formula C₈H₃₀CoClN₂O₇C₅H₈BrCoN₂O₃C₈H₁₈ClCoN₄O₈C₈H₁₈N₂O₅ (asymmetric unit)
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group C2/cP2₁/nPcP2₁
a (Å) 19.93187.0139.1694.55
b (Å) 9.334413.1777.96611.33
c (Å) 19.088110.73610.80910.37
β (°) / γ (°) β = 96.846β = 101.73β = 113.64γ = 94.02
Z (Formula units/cell) 842N/A
Final R value 0.0314N/A0.047N/A

An X-ray diffraction study on aqueous solutions of bis- and tris(this compound)zinc(II) nitrate (B79036) complexes provided key insights into their structures in a non-crystalline state. scispace.com

Complex SpeciesBondDistance (Å)
Bis(this compound)zinc(II) Zn-N2.131
Zn···C2.89
Tris(this compound)zinc(II) Zn-N2.276
Zn···C3.00

Chemometric Methods for Overlapping Signals

In analytical chemistry, the accurate quantification of individual components in a mixture is often complicated by the overlapping of their analytical signals, whether in spectroscopy or chromatography. scispace.comresearchgate.net This is a significant challenge when analyzing complex samples containing structurally similar compounds. nih.gov this compound can present such a challenge, particularly when it exists as a low-level impurity in a raw material. For instance, trace amounts of this compound in morpholine (B109124) were initially undetected using standard gas chromatography (GC) conditions due to signal overlap, necessitating derivatization for successful quantification. researchgate.net

Chemometrics provides powerful mathematical and statistical tools to resolve overlapping signals and extract meaningful information from complex analytical data. nih.gov These methods can deconvolve convoluted signals, enabling the simultaneous quantification of multiple components without the need for complete physical separation. scispace.com

Several chemometric techniques are widely applied to handle overlapping data:

Multivariate Curve Resolution (MCR): MCR is a powerful technique used to solve the mixture analysis problem by mathematically resolving the data matrix from a mixture into the pure component contributions (e.g., pure spectra) and their corresponding concentration profiles. rsc.org The MCR-Alternating Least Squares (MCR-ALS) algorithm is a common implementation of this approach. rsc.org

Principal Component Analysis (PCA): PCA is a fundamental data reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. rsc.org It is often used for exploratory data analysis and as a preprocessing step for other methods.

Partial Least Squares (PLS) Regression: PLS is a multivariate calibration method that is particularly effective for handling data where the number of variables is high and there is significant collinearity (overlap) among them. nih.govrsc.org It builds a linear model by projecting the predictor and response variables to a new space. PLS has been successfully used to quantify analytes in mixtures with strongly overlapping capillary electrophoretic peaks. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning models inspired by biological neural networks. nih.gov When combined with variable selection techniques like Genetic Algorithms (GA), ANNs can create highly effective non-linear models for resolving severely overlapped spectra in complex mixtures. nih.gov

These methods allow for faster and more reliable analysis of complex mixtures where traditional methods fail. nih.gov The application of these techniques can improve the accuracy of quantification and enhance the limits of detection for impurities like this compound. nih.govresearchgate.net

Chemometric MethodPrincipleApplication for Overlapping Signals
Multivariate Curve Resolution (MCR) Decomposes a data matrix into pure component profiles (e.g., spectra) and their concentrations. rsc.orgResolves unknown mixture components and determines their concentration profiles without prior calibration for all components. rsc.org
Partial Least Squares (PLS) Builds a regression model by creating latent variables that maximize the covariance between predictor (e.g., spectra) and response (e.g., concentration) variables. rsc.orgQuantifies components in complex mixtures with severe signal overlap, even when the interfering components are not all known. nih.govnih.gov
Principal Component Analysis (PCA) Reduces the dimensionality of data by transforming it into a new set of uncorrelated variables (principal components) that capture the maximum variance. rsc.orgUsed for data exploration, pattern recognition, and as a pre-processing step to remove noise and reduce data complexity before calibration. rsc.org
Genetic Algorithm - Artificial Neural Network (GA-ANN) Uses a genetic algorithm to select the most relevant variables (e.g., wavelengths) to be used as inputs for a non-linear artificial neural network model. nih.govDevelops highly predictive non-linear models for quantifying components in mixtures with extreme spectral overlap and complex matrix effects. nih.gov

Environmental Fate and Degradation Studies of Ethylenediamine

Environmental Transport and Distribution

The movement and partitioning of ethylenediamine in the environment are governed by its inherent physical and chemical characteristics. These properties determine whether the compound will remain in water, volatilize into the air, or adsorb to soil and sediment.

This compound possesses a moderately high vapor pressure (12 hPa at 20°C), which suggests a tendency to volatilize from surfaces. oecd.org Consequently, it is expected to volatilize from soil, particularly from dry soil surfaces. who.intepa.gov However, its high affinity for water and strong adsorption to soil can limit this process. who.intnih.gov

The potential for volatilization from water is considered low. who.int This is largely due to its high water solubility and a low Henry's Law constant, estimated at 1.73 x 10⁻⁹ atm-m³/mole. nih.gov This value indicates that this compound preferentially partitions into the aqueous phase rather than the gas phase. Furthermore, because this compound is protonated at typical environmental pH levels, the resulting dissociated form will not volatilize. nih.gov

Once released, this compound's distribution is primarily dictated by its high miscibility in water and its strong adsorption potential to soil. who.intinchem.org The Level I Fugacity Model from Mackay predicts that at equilibrium, the vast majority of this compound will be found in water (98.1%), with a much smaller fraction in the air (1.9%) and a negligible amount in soil (<0.1%). oecd.org

Despite the model's prediction of low soil concentration at equilibrium, this compound exhibits strong adsorption to soil particulates and sediment, a process driven by electrostatic binding. who.intnih.gov This is quantified by its soil organic carbon-water (B12546825) partition coefficient (Koc), which has an average estimated value of 4766. nih.gov A high Koc value signifies low mobility in soil, suggesting that the compound is unlikely to leach through the soil profile into groundwater. who.intnih.gov Instead, it is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov

PropertyValueReference
Vapor Pressure1.3 kPa (at 20 °C) wikipedia.org
Water SolubilityMiscible inchem.org
Henry's Law Constant1.73 x 10⁻⁹ atm-m³/mole nih.gov
Log Octanol-Water Partition Coefficient (Log Kow)-1.2 to -2.057 inchem.orgwikipedia.org
Soil Adsorption Coefficient (Koc)4766 (average) nih.gov

This compound is a strongly alkaline compound with two protonation constants (pKa₁ = 10.71 and pKa₂ = 7.56). inchem.org This indicates that at the pH levels commonly found in the environment (typically ranging from 6.5 to 9), a significant fraction of this compound will exist in a protonated (cationic) form. inchem.orgepa.gov This protonation is a critical factor influencing its environmental behavior. who.int

The charged nature of protonated this compound enhances its adsorption to negatively charged soil and sediment particles through cation exchange. who.intnih.gov This strong electrostatic interaction significantly reduces its mobility in soil and limits its potential to leach into groundwater. who.int Furthermore, the protonated species are non-volatile, which suppresses volatilization from water and moist soil surfaces. nih.gov The pH of the surrounding medium, therefore, plays a crucial role in the transport and partitioning of this compound by governing its chemical form and subsequent interactions with environmental matrices. nih.gov

Transformation and Degradation Processes

This compound can be removed from the environment through both abiotic and biotic processes. In the atmosphere, it is susceptible to breakdown by photochemical reactions, while in soil and water, microbial activity is the primary degradation pathway.

In the atmosphere, the most significant transformation process for this compound is its reaction with photochemically generated hydroxyl (OH) radicals. who.int These highly reactive radicals are known as the "detergent" of the atmosphere and initiate the oxidation of most organic compounds. unito.it The reaction between this compound and OH radicals is rapid. who.int

Recent research conducted under simulated atmospheric conditions determined the rate coefficient for this reaction to be kₒₕ = (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 308 K. acs.org Based on this rapid reaction rate, the atmospheric lifetime of this compound is short. who.int An earlier calculation estimated an atmospheric half-life of 8.9 hours, indicating that it is quickly removed from the air. who.int This rapid degradation prevents long-range atmospheric transport.

Biodegradation is considered the most important degradation process for this compound in soil and water. who.intnih.gov The compound is classified as readily biodegradable. oecd.orginchem.orgfishersci.com Studies using sewage inocula have demonstrated significant removal, with biodegradation rates ranging from 47% to 95% of the theoretical biochemical oxygen demand (BOD) over two to three weeks. nih.gov Another study reported over 80% degradation within 28 days. oecd.org In a study of ditch water, this compound had a half-life of less than 14 days. epa.gov

The biodegradability of this compound derivatives is highly dependent on their molecular structure. nih.govnih.gov While this compound itself degrades readily, derivatives with multiple substitutions, such as Ethylenediaminetetraacetic acid (EDTA), are highly stable and resistant to biodegradation. nih.govnih.gov In some cases, pre-treatment processes can be used to enhance the biodegradability of this compound in wastewater. For instance, a sono-Fenton process was shown to increase the BOD₅/COD ratio of an this compound solution from 0 to 0.7, rendering it more amenable to biological treatment. researchgate.net The adaptation of microbial communities may further improve the rate of degradation in the environment. who.intinchem.org

ProcessFindingReference
Atmospheric PhotodegradationHalf-life of 8.9 hours (reaction with OH radicals) who.int
Atmospheric Reaction Ratekₒₕ = (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (at 308 K) acs.org
Biodegradation (General)Readily biodegradable, >80% degradation in 28 days oecd.org
Biodegradation (Sewage Inocula)47-95% loss of theoretical BOD in 2-3 weeks nih.gov
Aquatic Half-life<14 days in ditch water epa.gov

Reaction with Atmospheric Hydroxyl Radicals

The primary degradation pathway for this compound in the atmosphere during the daytime is through photo-oxidation initiated by hydroxyl (OH) radicals. acs.org These radicals are highly reactive and are considered the "detergent of the atmosphere" due to their role in breaking down trace gases. reddit.com The reaction between this compound and OH radicals is highly efficient. acs.orgnih.gov

Studies conducted in atmospheric simulation chambers have determined the rate coefficient for the gas-phase reaction of this compound with OH radicals. acs.org Using a relative rate method with various reference compounds, the rate coefficient has been established. acs.org Theoretical calculations complement these experimental findings, showing that the reaction proceeds primarily through the abstraction of a hydrogen atom from either the amino (-NH2) or methylene (B1212753) (-CH2) groups. acs.org The branching ratio for H-abstraction from the NH2 and CH2 groups is approximately 1:1 at 298 K and 1013 hPa. acs.org The reaction rate exhibits a negative temperature dependence, meaning the reaction slows down as temperature increases, and shows negligible variation with pressure under typical atmospheric conditions. acs.org

Table 1: Rate Coefficient for the Reaction of this compound with OH Radicals

ParameterValueConditionsSource
Rate Coefficient (kOH)(2.8 ± 0.8) × 10–10 cm3 molecule–1 s–1308 ± 3 K, 1013 ± 3 hPa acs.org
Calculated Rate Coefficient (kOH)2.9 × 10–10 cm3 molecule–1 s–1298 K, 1013 hPa acs.org

The products formed from this initial radical reaction can undergo further oxidation, contributing to the formation of secondary atmospheric pollutants. acs.org The aminyl radical formed from H-abstraction at the amine group may also react with nitrogen oxides (NO and NO2) to form minor amounts of primary nitrosamine (B1359907) and nitramine. acs.org

Formation of Carbamates with Carbon Dioxide

In the presence of carbon dioxide (CO2), this compound can undergo a reaction to form carbamates. researchgate.net This is a reversible reaction where CO2 reacts with the neutral amine groups. rsc.org This process is a key reaction in certain industrial applications, such as CO2 capture, where this compound has been investigated as a potential solvent.

The initial reaction involves the nucleophilic attack of the amine on CO2, leading to the formation of this compound carbamate (B1207046) (EDA-CA). youtube.com This carbamate can exist as a solid and has been synthesized by bubbling CO2 through a solution of this compound in ethanol (B145695). researchgate.net The formation of carbamates is a general reaction for amines in the presence of CO2 and is a recognized post-translational modification in proteins. rsc.org

Table 2: Research Findings on this compound Carbamate Formation

FindingDescriptionSignificanceSource
Reaction ProductThis compound reacts with CO2 to form this compound carbamate (EDA-CA).This is a primary reaction pathway for this compound in CO2-rich environments. youtube.comresearchgate.net
Further ConversionEDA-CA can be subsequently converted to ethylene (B1197577) urea (B33335) (EU) through a dehydration reaction, often requiring a catalyst.Represents a potential pathway for CO2 utilization into value-added chemicals. researchgate.net
SolubilityThe solubility of EDA-CA in this compound has been determined over a temperature range of 298.15–338.15 K.Important data for designing and operating CO2 capture systems using this compound. researchgate.net
Degradation PathwayThe formation of carbamates is considered a first step in the thermal degradation pathway of this compound.The carbamate can undergo intermolecular cyclization or react with another this compound molecule. youtube.com

The carbamate, once formed, can participate in further reactions. For instance, it can undergo an intermolecular cyclization to produce 2-imidazolidione or be attacked by another free this compound molecule to yield N,N'-bis(2-aminoethyl)-urea. youtube.com

Impact of Metal Speciation on Degradation Processes

The degradation of this compound in the environment can be significantly influenced by its complexation with metal ions. This compound is a well-known chelating agent, forming stable complexes with a wide variety of metal ions through its two nitrogen donor atoms. nih.govmdpi.com The stability of these metal-ethylenediamine complexes varies considerably depending on the specific metal ion involved, which in turn affects their persistence and degradability. mdpi.comcambridge.org

Research on the biodegradation of metal-chelate complexes, such as those formed with EDTA (a derivative of this compound), shows a clear dependence on the metal species. cambridge.org For instance, the biodegradability of metal-EDTA complexes by a mixed microbial culture was ranked in the order of Fe(III) > Cu(II) > Co(II) > Ni(II) > Cd(II). cambridge.org This suggests that the nature of the central metal ion dictates the susceptibility of the organic ligand to microbial attack. While some studies on related compounds show that complexation with metals can increase the rate of biodegradation, other research indicates that complex formation can enhance stability. youtube.comcambridge.org For example, the introduction of cobalt(II) ions into an this compound-modified silica (B1680970) matrix was found to promote the thermal stability of the diamine groups. youtube.com

Table 3: Selected Stability Constants (log K1) for Metal-Ethylenediamine Complexes

Metal Ionlog K1Source
Cu(II)10.48 - 10.72 mdpi.com
Ni(II)7.32 - 7.66 mdpi.com
Zn(II)5.66 - 5.92 mdpi.com
Co(II)5.84 - 5.95 mdpi.com
Cd(II)5.48 - 5.80 mdpi.com
Fe(II)4.27 - 4.34 mdpi.com
Mn(II)2.73 - 2.89 mdpi.com
Ag(I)4.70 mdpi.com
Note: Values are for the formation of the 1:1 complex (ML) and can vary with experimental conditions such as temperature and ionic strength.

Sorption Mechanisms on Mineral Oxide Surfaces

The transport and fate of this compound in soil and aquatic environments are heavily influenced by its interaction with mineral surfaces. Sorption onto mineral oxides, such as clays (B1170129) and iron oxides, can immobilize the compound, affecting its bioavailability and degradation rate. The primary mechanisms governing this sorption include ion exchange, coordination, and hydrogen bonding. nih.govmdpi.com

Studies on montmorillonite (B579905), a type of swelling clay, reveal several sorption mechanisms. nih.govmdpi.com In aqueous solutions, this compound can become protonated (EDAH+ or EDAH22+) and be adsorbed onto the negatively charged clay surface via ion exchange with existing cations. nih.govmdpi.com The extent of protonation and the specific species adsorbed depend on the system's pH. nih.gov Additionally, neutral this compound molecules can be retained on the clay surface through coordination with exchangeable metal cations (e.g., Cu2+) present in the clay structure or through hydrogen bonds with water molecules that are coordinated to these cations. mdpi.com

On iron oxide surfaces like magnetite, modeling studies have shown that this compound and similar molecules preferentially adsorb to specific crystal faces. researchgate.net The adsorption is driven by a combination of hydrogen bonds between the amine's hydrogen atoms and the surface oxygen atoms, as well as direct, strong interactions between the amine's nitrogen atoms and surface iron atoms. researchgate.net This preferential binding can influence the growth and morphology of the mineral crystals themselves. researchgate.net When this compound is functionalized onto silica or graphene oxide surfaces, the amine groups act as active sites for binding metal ions, but the linkage to the oxide surface itself involves covalent C-N bonds or interactions with surface silanol (B1196071) groups.

Table 4: Summary of this compound Sorption Mechanisms on Mineral Surfaces

Mineral TypeSorption MechanismDescriptionSource
Montmorillonite (Clay)Ion ExchangeProtonated this compound (EDAH+, EDAH22+) exchanges with interlayer cations (e.g., Na+, K+, Li+). nih.govmdpi.com
Montmorillonite (Clay)CoordinationEDA coordinates directly or indirectly (via water bridge) to exchangeable metal cations (e.g., Cu2+) on the clay. mdpi.com
Montmorillonite (Clay)Hydrogen BondingNeutral EDA forms hydrogen bonds with water molecules coordinated to surface cations or with protonated amine groups. nih.govmdpi.com
Magnetite (Iron Oxide)Surface Complexation / H-BondingAdsorption is favored on the surface via hydrogen bonds and direct Fe-N interactions. researchgate.net
Silica / Graphene OxideCovalent / ComplexationEDA is often chemically grafted to the surface, but interacts with native surfaces via silanol groups or oxygen functional groups.

Upon heating, coordinated this compound can be desorbed, whereas the protonated forms that are held by ion exchange tend to decompose at higher temperatures (above 160°C) to form ammonium (B1175870) ions. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The foundational role of ethylenediamine and its derivatives in coordination chemistry makes it a prime candidate for the development of new catalytic systems. wikipedia.org Research is actively pursuing more efficient, selective, and environmentally benign catalysts.

A significant area of research is the development of green catalytic processes for synthesizing this compound itself. The catalytic amination of ethylene (B1197577) glycol is being explored as an economical and environmentally friendly alternative to the traditional 1,2-dichloroethane (B1671644) method. acs.org This involves the use of various catalytic materials, including:

Hydrogenation-dehydrogenation catalysts: Typically supported metals. acs.org

Solid acid catalysts: Such as zeolites and phosphates. acs.org

Homogeneous catalysts: Including ionic liquids and metal complexes. acs.org

For instance, a sulfonic group-functionalized Brønsted acid and a Lewis acidic bisimidazolium cation have been shown to cooperatively accelerate the conversion of ethylene glycol to this compound, achieving an 85% selectivity at 250 °C. acs.org

This compound derivatives are also crucial in creating specialized ligands for catalysis. Salen ligands, which are derived from the condensation of salicylaldehydes and this compound, are used in various catalytic processes. wikipedia.org Furthermore, this compound has been used as a "poison" for Lindlar's catalyst to achieve controlled semihydrogenation of aminoalkynes. nih.gov

Biocatalysis represents another promising frontier. An enzyme known as this compound-N,N′-disuccinic acid (EDDS) lyase has been identified and characterized. acs.org This enzyme can catalyze the addition of various mono- and diamines to fumarate, demonstrating a broad substrate scope with potential for the enzymatic synthesis of complex aminocarboxylic acids. acs.org

Exploration of New this compound Derivatives for Drug Discovery

The this compound moiety (N–CH₂–CH₂–N) is a recognized pharmacophore found in numerous bioactive compounds, particularly antihistamines. wikipedia.orgdiscoveryjournals.org Ongoing research focuses on modifying this core structure to discover new therapeutic agents with improved efficacy and novel mechanisms of action.

One major area of investigation is in the treatment of infectious diseases. This compound derivatives have shown significant potential as anti-tuberculosis (anti-TB) agents, with the 1,2-ethylenediamine structure being critical for activity, possibly due to its ability to form chelate bonds with metal ions. discoveryjournals.org Ethambutol (EMB), a first-line anti-TB drug, is built on this scaffold. discoveryjournals.org Building on this, SQ109, a second-line agent, also features the this compound core and shows potent activity against multidrug-resistant TB strains. discoveryjournals.org The success of these compounds has spurred the development of new derivatives to combat drug resistance and eliminate latent bacteria. discoveryjournals.org

Another active research avenue is the development of novel H1 receptor antagonists for allergic conditions. By structurally modifying existing this compound-based drugs like thonzylamine (B1214278), researchers have synthesized new series of compounds. nih.gov In-vitro assays have demonstrated that these new derivatives can effectively inhibit mast cell degranulation and the release of histamine (B1213489). nih.gov

Table 1: In Vitro Activity of Novel this compound Derivatives as H1 Receptor Antagonists Data sourced from in vitro assays on mast cell degranulation and histamine release. nih.gov

CompoundInhibition of Mast Cell Degranulation (IC₅₀, µmol·L⁻¹)Inhibition of Histamine Release (IC₅₀, µmol·L⁻¹)Inhibition of β-hexosaminidase Release (IC₅₀, µmol·L⁻¹)
5k 0.0106 ± 0.0010.0192 ± 0.0050.0455 ± 0.002
5c Data not specifiedData not specifiedData not specified
5g Data not specifiedData not specifiedData not specified
5l Data not specifiedData not specifiedData not specified
5o Data not specifiedData not specifiedData not specified

IC₅₀ represents the concentration required to inhibit 50% of the cellular activity.

The metabolism of these derivatives, which typically involves N-demethylation and deamination, is also a key area of study to understand their pharmacokinetic profiles. pharmacy180.com

Advanced Materials Development

This compound is a versatile building block in polymer chemistry and materials science, used in the synthesis of high-performance and functional materials. researchandmarkets.com Future research is aimed at creating novel materials with tailored properties for specific applications.

One emerging application is in the field of nanotechnology. This compound-based additives have been successfully used to control the morphology of magnetite nanoparticles during their synthesis. rsc.org Research has shown that longer-chain this compound molecules preferentially adsorb to the mdpi.com octahedral surface of magnetite, directing the formation of faceted, octahedral particles instead of irregular shapes. rsc.org This level of control is crucial for developing nanoparticles for defined applications in nanomedicine and industry. rsc.org

Table 2: Effect of this compound Series Additives on Magnetite Nanoparticle Morphology Data based on the analysis of Transmission Electron Microscopy (TEM) images. rsc.org

AdditiveResulting Particle ShapeKey Finding
None (Control) IrregularBaseline formation without directional growth.
DETA (n=2) Increased formation of faceted particles (diamond, square)Additives initiate morphological control.
TETA (n=3) Increased formation of faceted particles (diamond, square, hexagonal)Longer chain additives are potent shape-directors for octahedral magnetite. rsc.org
TEPA (n=4) Increased formation of faceted particles (diamond, square, hexagonal)Aligns with modeling that longer molecules favor the octahedral surface. rsc.org
PEHA (n=5) Increased formation of faceted particles (diamond, square, hexagonal)Confirms the trend of enhanced directional formation with chain length. rsc.org

In membrane technology, this compound is used as a crosslinking agent to enhance the performance of graphene oxide (GO) membranes. atamankimya.com The amine groups of this compound react with the carboxyl and epoxy groups on GO sheets, creating covalent bonds that fix the membrane structure and tailor its nanochannels for specific filtration tasks, such as dye and salt rejection. atamankimya.com

Furthermore, this compound is a precursor for advanced polymers like PAMAM dendrimers and is used as a hardener for epoxy resins and polyurethane foams. acs.org It is also used to functionalize reduced graphene oxide to create chemically responsive supramolecular hydrogels. acs.org Researchers are also synthesizing new this compound-based polyzwitterions that are pH-responsive, which could be used for creating smart materials for applications like targeted drug delivery. patsnap.com

Deeper Understanding of Biological Interactions and Mechanisms of Action

While many applications of this compound derivatives are established, a deeper understanding of their biological interactions is a key area for future research. The primary mechanism of action in many biological systems involves chelation, where the nitrogen atoms in the this compound backbone bind to metal ions. patsnap.comnih.gov This can influence the activity of metal-dependent enzymes. patsnap.com

For example, the mechanism of this compound diaceturate (EDDA) is centered on its ability to form stable complexes with metal ions through its nitrogen and oxygen atoms. nih.gov This chelation can have an antioxidant effect by sequestering transition metals like iron and copper, which catalyze the production of harmful reactive oxygen species (ROS). nih.gov

Research into the metabolism of this compound derivatives shows they typically undergo N-demethylation and subsequent deamination. pharmacy180.com However, the biodegradability of these compounds varies significantly based on their structure. nih.gov Studies using activated sludge have shown that disubstituted derivatives with secondary nitrogen atoms, such as EDDA, are potentially degradable. nih.gov In contrast, tetra- and penta-substituted derivatives like EDTA, which contain multiple tertiary nitrogen atoms, are environmentally stable. nih.gov Understanding these structural determinants of biodegradability is crucial for designing effective and environmentally benign chelating agents. nih.gov

Further investigation into how these molecules interact with specific biological targets, such as the H1 receptor for antihistamines, continues to yield insights for designing more potent and selective drugs. nih.gov

Q & A

Q. What are the primary synthesis pathways for ethylenediamine, and how do experimental parameters influence yield and purity?

this compound is primarily synthesized via the ethylene dichloride (EDC) method or monoethanolamine (MEA) amination. The EDC method involves reacting ethylene dichloride with ammonia under high pressure (5–10 MPa) and temperature (100–150°C), while the MEA route uses catalytic amination with nickel-based catalysts at 150–200°C. Yield optimization requires precise control of ammonia-to-reactant molar ratios (≥4:1 for EDC) and catalyst loading (5–10 wt% for MEA). Impurities like diethylenetriamine can form if residence time or temperature exceeds optimal ranges .

Q. Which characterization techniques are critical for verifying this compound’s structural integrity in novel compounds?

Key techniques include:

  • FT-IR spectroscopy : To confirm N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1100–1250 cm⁻¹) .
  • X-ray diffraction (XRD) : For crystallographic analysis, especially in intercalated structures (e.g., orthorhombic lattice shifts in FeSe-based superconductors) .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition thresholds (e.g., this compound-grafted composites lose mass at 200–300°C) .

Q. What methodological precautions are essential for safe this compound handling in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves (0.11 mm thickness, 480-minute breakthrough time) and sealed goggles compliant with EN 166 standards .
  • Storage : Maintain inert atmospheres (argon/nitrogen) in airtight containers to prevent oxidation.
  • Exposure control : Implement local exhaust ventilation (≤1 ppm airborne concentration) and emergency eye-wash stations .

Advanced Research Questions

Q. How can heat integration strategies improve energy efficiency in this compound production?

External/internal heat integration in tubular reactors reduces energy demand by 20–30%. For example, coupling exothermic amination reactions (ΔH = −50 kJ/mol) with preheating feed streams via countercurrent heat exchangers minimizes steam consumption. Dynamic modeling (e.g., Aspen Plus) is recommended to simulate temperature profiles and avoid thermal runaway .

Q. How can researchers resolve contradictions in this compound’s thermochemical data (e.g., enthalpy of formation)?

Discrepancies in gas-phase thermochemistry (e.g., ΔfH° = 54.3 kJ/mol vs. 58.1 kJ/mol) arise from measurement techniques (calorimetry vs. computational DFT). Validate data via:

  • High-precision calorimetry (uncertainty < ±2 kJ/mol).
  • Cluster-ion equilibrium studies : E.g., potassium-ethylenediamine adducts (K⁺·3C₂H₈N₂) stabilize gas-phase measurements .

Q. What experimental designs optimize this compound’s role in heavy-metal decontamination?

A 25−1 fractional factorial design (FFD) identifies critical factors:

  • pH (optimal range: 3–5 for Cr(VI) adsorption via protonated amine groups).
  • Adsorbent dose (0.5–1.5 g/L for 90% removal efficiency).
  • Interactions : pH × adsorbent dose (p < 0.05) dominates over temperature effects .

Q. How does this compound’s molecular configuration influence structure-activity relationships (SAR) in drug design?

In acetylcholinesterase (AChE) inhibitors, this compound-linked compounds (IC₅₀ = 8.52 μM) underperform piperazine derivatives (IC₅₀ = 0.90 μM) due to reduced π-π stacking and conformational rigidity. SAR studies should prioritize substituent electronegativity and steric hindrance via Hammett plots .

Q. What methodologies validate this compound’s intercalation in superconducting materials?

  • Elemental analysis : Confirm stoichiometry (e.g., (C₂H₈N₂)ₓFeSe).
  • Magnetometry : Detect diamagnetic transitions (e.g., susceptibility drop at 10 K).
  • TG-IR-GC/MS : Verify intact this compound layers without decomposition below 150°C .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., adsorption isotherms) in appendices; highlight processed data (Freundlich constants, R² values) in results .
  • Figures : Label axes with units (e.g., "Cr(VI) Concentration (mg/L) vs. Removal Efficiency (%)") and annotate error bars (±2σ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine
Reactant of Route 2
Ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.